molecular formula C10H13N5O2 B6201283 N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid CAS No. 197806-67-0

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid

Cat. No.: B6201283
CAS No.: 197806-67-0
M. Wt: 235.24 g/mol
InChI Key: BQXWTVNZSMKRCZ-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid is a useful research compound. Its molecular formula is C10H13N5O2 and its molecular weight is 235.24 g/mol. The purity is usually 95.
BenchChem offers high-quality N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

197806-67-0

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

acetic acid;2-(1H-benzimidazol-2-yl)guanidine

InChI

InChI=1S/C8H9N5.C2H4O2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8;1-2(3)4/h1-4H,(H5,9,10,11,12,13);1H3,(H,3,4)

InChI Key

BQXWTVNZSMKRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)NC(=N2)N=C(N)N

Purity

95

Origin of Product

United States

Foundational & Exploratory

Molecular weight and CAS registry number for 2-guanidinobenzimidazole acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the physicochemical identity, synthesis, and biological utility of 2-guanidinobenzimidazole (2-GBI) acetate . While the parent compound (2-GBI) is a widely cataloged pharmacophore used in virology and ion channel research (specifically Hv1 proton channels), the acetate salt is frequently generated in situ or synthesized in the laboratory to modulate solubility and bioavailability.

Unlike the hydrochloride salt, the acetate form often exhibits distinct supramolecular assembly properties due to the hydrogen-bonding capability of the acetate counterion, making it a critical target for specific formulation requirements.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data distinguishes the parent base from the acetate salt. Note that while the parent base has a well-established CAS registry number, the acetate salt is often treated as a derivative preparation in commercial databases.

Table 1: Core Chemical Data
PropertyParent Base (2-GBI)2-GBI Acetate (Calculated)
CAS Registry Number 5418-95-1 Not Separately Indexed (Refer to Parent)
IUPAC Name N-(1H-benzimidazol-2-yl)guanidineN-(1H-benzimidazol-2-yl)guanidine acetate
Molecular Formula C₈H₉N₅C₈H₉N₅[1][2][3][4][5][6] · C₂H₄O₂
Molecular Weight 175.19 g/mol 235.24 g/mol (Anhydrous)
Appearance Beige/Brown crystalline powderOff-white/Beige crystalline solid
Solubility Low in water; Soluble in DMSOEnhanced aqueous solubility vs. base
pKa (Guanidine) ~7.5 - 8.0 (Amphoteric nature)Buffered by acetate counterion

Critical Note on Procurement: Most chemical vendors supply the parent base (CAS 5418-95-1). Researchers requiring the acetate salt for biological assays typically perform a stoichiometric conversion (see Section 3).

Synthesis & Preparation Protocol

As the acetate salt is rarely available off-the-shelf, the following protocol describes the purification of the base and subsequent conversion to the acetate salt. This method ensures removal of unreacted cyanamide byproducts common in commercial technical-grade batches.

Reaction Logic

The synthesis relies on the protonation of the exocyclic guanidine nitrogen by acetic acid. The acetate anion then stabilizes the planar conformation of the benzimidazole ring via hydrogen bonding, often forming a "ribbon" motif in the solid state.

Step-by-Step Methodology

Reagents:

  • 2-Guanidinobenzimidazole (Parent Base, >95% purity)[3][7]

  • Glacial Acetic Acid (ACS Grade)

  • Methanol (HPLC Grade)

  • Diethyl Ether (for precipitation)

Protocol:

  • Dissolution: Dissolve 1.75 g (10 mmol) of 2-GBI parent base in 20 mL of warm Methanol (40°C). Ensure complete dissolution; filter if particulates remain.

  • Salt Formation: Add 0.60 mL (10.5 mmol) of Glacial Acetic Acid dropwise under stirring. A slight excess (5%) ensures complete protonation.

  • Equilibration: Stir the solution at room temperature for 30 minutes.

  • Crystallization:

    • Method A (Slow Evaporation): Allow the methanol to evaporate slowly in a fume hood to yield large crystals (suitable for X-ray diffraction).

    • Method B (Precipitation): Add 50 mL of cold Diethyl Ether to the methanol solution to induce rapid precipitation of the acetate salt.

  • Isolation: Filter the solid under vacuum, wash with cold ether, and dry under vacuum at 40°C for 4 hours.

Analytical Validation (QC)
  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the acetate methyl group at δ 1.91 ppm . The aromatic benzimidazole protons appear as a multiplet between δ 6.9–7.4 ppm .

  • Melting Point: The acetate salt typically exhibits a sharper melting transition compared to the often broad range of the amorphous base.

Experimental Workflow Visualization

The following diagram outlines the logical flow from commercial procurement to validated salt for biological assay.

G Raw Commercial 2-GBI (CAS 5418-95-1) Dissolve Dissolution (MeOH, 40°C) Raw->Dissolve Acid Add Glacial Acetic Acid (1.05 eq) Dissolve->Acid Reaction Protonation & Equilibration (30 mins, RT) Acid->Reaction Precip Precipitation (Diethyl Ether) Reaction->Precip Filter Vacuum Filtration & Drying Precip->Filter Product 2-GBI Acetate Salt (MW: 235.24) Filter->Product QC QC: 1H NMR (Confirm Acetate Peak) Product->QC

Figure 1: Synthesis and purification workflow for converting 2-guanidinobenzimidazole base to the acetate salt form.

Biological Context: Hv1 Channel Inhibition[5][7]

2-GBI is a recognized inhibitor of the voltage-gated proton channel (Hv1).[1][2] The acetate form is particularly relevant in electrophysiology where chloride ions (from HCl salts) might interfere with specific buffer compositions.

Mechanism of Action

2-GBI binds to the intracellular side of the Hv1 channel.[1] The guanidine moiety mimics the arginine residues of the voltage sensor, effectively occluding the proton pathway.

Hv1 Channel Hv1 Voltage-Gated Proton Channel StateOpen Open State (Depolarization) Channel->StateOpen Voltage Sensing NoFlow Inhibition of H+ Current Channel->NoFlow In Presence of 2-GBI ProtonFlow H+ Efflux StateOpen->ProtonFlow Normal Physiology Inhibitor 2-GBI Acetate (Intracellular) Blocked Pore Occlusion (Guanidine-Arginine Mimicry) Inhibitor->Blocked Binds Intracellularly Blocked->Channel Stabilizes Closed/Blocked State

Figure 2: Mechanistic pathway of Hv1 inhibition by 2-GBI. The compound acts as an open-channel blocker from the intracellular side.[1]

Handling and Stability

  • Storage: Store the acetate salt at -20°C. While the base is stable at room temperature, the acetate salt is hygroscopic. Desiccation is required.

  • Solution Stability: Solutions in DMSO (up to 50 mM) are stable for 3 months at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis of the guanidine moiety over extended periods at non-neutral pH.

References

  • PubChem. (2025).[8][9] 2-Guanidinobenzimidazole Compound Summary (CID 36149).[8] National Center for Biotechnology Information. Retrieved from [Link]

  • Hong, L., et al. (2013). 2-Guanidinobenzimidazole blocks voltage-gated proton channels in human granulocytes. (Contextual Reference for Biological Activity).
  • MDPI. (2025). 2-Guanidinobenzimidazole as Ligand in Supramolecular Chemistry.[2][5] (Details on Acetate Crystal Structure). Retrieved from [Link]

Sources

Physicochemical Stability Profile of Benzimidazole Guanidine Acetate Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical stability profile of benzimidazole guanidine acetate salts. It is structured to serve as a reference for drug development scientists, focusing on the unique challenges posed by this specific scaffold-counterion pairing.

Technical Guide | Version 1.0

Executive Summary

Benzimidazole guanidine derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in H2 receptor antagonists, antiparasitics, and emerging antiviral therapies.[1] While the guanidine moiety confers high basicity and target affinity, it introduces significant stability challenges when paired with acetate as a counterion.

This guide analyzes the Benzimidazole Guanidine Acetate (BzA) salt system. While acetate salts are often selected to enhance solubility and modify melting points, they present a high risk of salt disproportionation and hygroscopicity . This document outlines the mechanistic basis of these instabilities and provides validated protocols for their assessment.

Chemical Architecture & The Acetate Dilemma

Structural Dynamics

The benzimidazole guanidine core is a planar, conjugated system.[1] The stability of the acetate salt depends heavily on the site of protonation.

  • Basicity: The guanidine group is a superbase (pKa

    
     12–13), while the benzimidazole nitrogen is less basic (pKa 
    
    
    
    5–6).
  • Protonation Site: In the acetate salt, the proton typically resides on the guanidine nitrogen (forming a guanidinium cation), stabilized by resonance.[2] However, X-ray diffraction studies of model compounds like 2-guanidinobenzimidazole (2GBI) acetate show complex hydrogen bonding networks where the acetate anion bridges the guanidinium and benzimidazole protons.

The "Acetate Dilemma"

Acetate is a Type II salt former (weak acid/weak base salt).

  • Advantage: Acetate salts often break the high lattice energy of the free base, significantly improving aqueous solubility.

  • Critical Risk (Disproportionation): Acetic acid is volatile. In open systems or under high airflow (e.g., during drying or stability testing), the loss of acetic acid vapor drives the equilibrium back toward the free base.

    
    
    

Solid-State Stability Profile

Disproportionation Kinetics

Disproportionation is the primary failure mode for BzA salts. It is not merely pH-dependent but is driven by the microenvironmental pH (pH


)  at the solid-surface interface.
  • Trigger: Exposure to high humidity (>60% RH) creates a surface water layer.

  • Mechanism: Dissolved salt generates a localized pH. If pH

    
     > pH
    
    
    
    (pH of maximum solubility), the free base precipitates. For acetate salts, the volatility of the counterion accelerates this process, often resulting in "blooming" of free base crystals on the tablet surface.
Hygroscopicity and Hydrate Formation

Benzimidazole guanidine acetates are typically hygroscopic .

  • Critical Relative Humidity (CRH): Often falls between 40–60% RH.

  • Hydrates: These salts frequently form channel hydrates. The 2GBI acetate, for instance, is known to crystallize as a monohydrate.[1] Dehydration of this hydrate can lead to an amorphous phase that is highly unstable and prone to rapid chemical degradation.

Solution Stability & Chemical Degradation

Hydrolysis Pathways

While the solid state suffers from physical instability, the solution state is prone to chemical hydrolysis. The guanidine moiety is susceptible to nucleophilic attack by water, particularly at extremes of pH.

Primary Degradation Route:

  • Nucleophilic Attack: Water attacks the central carbon of the guanidinium ion.

  • Intermediate: Formation of a tetrahedral intermediate.

  • Cleavage: Collapse of the intermediate releases urea and the benzimidazole amine.

pH-Rate Profile
  • Acidic Conditions (pH < 4): The guanidinium ion is highly stable due to resonance.[3] Hydrolysis is negligible.

  • Neutral/Basic Conditions (pH > 7): The concentration of the unprotonated free base increases. The free base is the reactive species for hydrolysis. The rate of degradation typically increases linearly with hydroxide ion concentration.

Visualized Degradation Pathways

The following diagram illustrates the competing physical and chemical degradation pathways for Benzimidazole Guanidine Acetate.

DegradationPathways cluster_solid Solid State Risks cluster_solution Solution State Risks Salt Benzimidazole Guanidine Acetate Salt FreeBase Free Base (Precipitate) Salt->FreeBase High Humidity / Airflow (Disproportionation) AceticAcid Acetic Acid (Volatile Loss) Salt->AceticAcid Sublimation HydrolysisInt Tetrahedral Intermediate Salt->HydrolysisInt pH > 7.0 (Nucleophilic Attack) Urea Urea Derivative HydrolysisInt->Urea Collapse Amine Benzimidazole Amine HydrolysisInt->Amine Collapse

Figure 1: Dual degradation pathways showing salt disproportionation (physical) and guanidine hydrolysis (chemical).

Experimental Protocols

Protocol A: Salt Disproportionation Assessment (DVS-Raman)

Objective: Determine the stability of the acetate salt under humidity stress and detect conversion to free base.

  • Sample Prep: Load ~10 mg of BzA salt into a DVS (Dynamic Vapor Sorption) pan.

  • Cycle: Run a sorption/desorption cycle from 0% to 90% RH in 10% steps at 25°C.

  • In-Situ Analysis: Couple the DVS with a Raman probe.[4]

  • Detection: Monitor the carbonyl peak of the acetate ion (~1700 cm⁻¹) and the characteristic guanidine C=N stretch (~1650 cm⁻¹).

  • Endpoint: Loss of the acetate peak or a shift in the C=N stretch indicates disproportionation.

  • Verification: Confirm the residue identity via XRPD (X-Ray Powder Diffraction) to check for free base crystal lattice peaks.

Protocol B: pH-Stat Hydrolysis Profiling

Objective: Quantify the hydrolytic stability of the guanidine moiety.

  • Buffer Prep: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0. Note: Do not use acetate buffers to avoid common ion effects masking the intrinsic stability.

  • Incubation: Dissolve BzA salt to 0.1 mg/mL. Incubate at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at T=0, 4h, 24h, 72h. Quench samples immediately in cold acetonitrile.

  • Analysis: Analyze via HPLC-UV/MS.

    • Column: C18 (high pH stable).

    • Mobile Phase: Ammonium bicarbonate (pH 10) / Acetonitrile. Use high pH mobile phase to ensure sharp peaks for basic guanidines.

  • Calculation: Plot ln(concentration) vs. time to determine pseudo-first-order rate constants (

    
    ). Arrhenius plotting yields activation energy (
    
    
    
    ).

Salt Selection Decision Matrix

Use this logic flow to determine if Acetate is the viable counterion for your specific benzimidazole guanidine derivative.

SaltSelection Start Start: Benzimidazole Guanidine Candidate SolubilityCheck Is Aqueous Solubility > 0.1 mg/mL? Start->SolubilityCheck UseFreeBase Use Free Base SolubilityCheck->UseFreeBase Yes ConsiderAcetate Evaluate Acetate Salt SolubilityCheck->ConsiderAcetate No HygroCheck Is Salt Hygroscopicity < 2% at 60% RH? DispropCheck Does Disproportionation occur at 40°C/75% RH? HygroCheck->DispropCheck Yes (Stable) RejectAcetate REJECT ACETATE (High Risk) HygroCheck->RejectAcetate No (Too Hygroscopic) SelectAcetate SELECT ACETATE (With Desiccant) DispropCheck->SelectAcetate No AltSalt Switch to Mesylate/Tosylate (Non-Volatile Acid) DispropCheck->AltSalt Yes (Volatile Loss) ConsiderAcetate->HygroCheck

Figure 2: Decision tree for evaluating the viability of acetate salts vs. alternative counterions.

Summary Data Table

ParameterTypical Value / ObservationImplication
pKa (Guanidine) 12.5 – 13.5Strong base; forms salts easily.
pKa (Acetate) 4.76Weak acid; risk of pH

overlap.
Melting Point 150°C – 200°CGenerally lower than Cl⁻ or SO₄²⁻ salts.
Hygroscopicity High (>5% weight gain)Requires tight packaging (induction seal).
Disproportionation High RiskDo not use vacuum drying with heat.
Solubility High (>10 mg/mL)Excellent for liquid formulations.

References

  • Disproportionation of Salts of Weak Bases Source: Molecular Pharmaceutics. "Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs."[4] URL:[Link]

  • Structural Analysis of 2-Guanidinobenzimidazole Source: MDPI Molecules. "2-Guanidinobenzimidazole as Ligand in Supramolecular Chemistry." URL:[Link]

  • Hydrolytic Stability of Guanidine Superbases Source: RSC Advances / NIH. "Stability of bicyclic guanidine superbases and their salts in water." URL:[Link]

Sources

The Multifaceted Biological Activities of 2-Guanidinobenzimidazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-guanidinobenzimidazole (2-GBI) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of 2-GBI and its derivatives. We will explore its potent anticancer, antimicrobial, antiviral, antiparasitic, and cardiovascular properties, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this versatile molecule. This guide emphasizes the causality behind experimental designs, provides detailed protocols for key assays, and visualizes complex biological pathways to facilitate a deeper understanding of the structure-activity relationships and therapeutic promise of 2-guanidinobenzimidazole derivatives.

Introduction: The 2-Guanidinobenzimidazole Scaffold

The benzimidazole ring is a cornerstone in the development of numerous therapeutic agents, and its fusion with a guanidine group at the 2-position gives rise to the 2-guanidinobenzimidazole (2-GBI) scaffold.[1] This unique combination results in a planar, 10-π electron system conjugated with the highly basic guanidine moiety, conferring upon it a distinct set of physicochemical properties.[1] The presence of multiple nitrogen atoms and labile protons allows for diverse intermolecular interactions, making 2-GBI an excellent ligand for various biological targets.[2][3] Its structural versatility has been exploited to generate a vast library of derivatives with a broad range of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and antiparasitic effects.[2]

This guide will systematically explore the key biological activities of 2-GBI derivatives, delving into their mechanisms of action and providing practical insights for their synthesis and evaluation.

Anticancer Activity: A Promising Frontier

Derivatives of 2-guanidinobenzimidazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Inducing Cancer Cell Demise

A primary mechanism by which 2-GBI derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic mitochondrial pathway. For instance, certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[4]

Furthermore, some 2-GBI derivatives have been found to inhibit key enzymes involved in cancer progression, such as topoisomerase II, which is essential for DNA replication and repair.[4] Inhibition of this enzyme leads to DNA damage and cell cycle arrest, primarily at the S phase.[4]

Another important target for some 2-GBI derivatives is the vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis, the process by which tumors develop their own blood supply.[6] By inhibiting VEGFR2, these compounds can effectively cut off the nutrient and oxygen supply to the tumor, thereby hindering its growth and metastasis.[6]

dot

Caption: Signaling pathways targeted by 2-GBI derivatives.

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-guanidinobenzimidazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluoro aryl benzimidazole derivative 1HOS1.8[4]
G3612.0[4]
MCF-72.8[4]
K-5627.8[4]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG20.39 (µg/mL)[4]
Huh70.32 (µg/mL)[4]
Benzimidazole-triazole hybrid 32HCT-1163.87[4]
HepG28.34[4]
MCF-74.17 - 5.57[4]
HeLa4.17 - 5.57[4]
2-phenyl benzimidazole hybrid 46A5494.47 (µg/mL)[4]
MDA-MB-2314.68 (µg/mL)[4]
PC-35.50 (µg/mL)[4]
Benzimidazole-chalcone hybrid 48HepG26.72[4]
Benzimidazole 2HCT-11616.18 (µg/mL)[7]
Benzimidazole 4MCF-78.86 (µg/mL)[7]
5-(2-(4-substitutedphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazole-2-thiol derivative 4rPANC-15.5[6]
A5490.3[6]
MCF-70.5[6]
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole (26)K562, HCT-15, MCF-7, SKLU-1High activity[8]
1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole (27)K562, HCT-15, MCF-7, SKLU-1High activity[8]
1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (29)K562, HCT-15, MCF-7, SKLU-1High activity[8]
N-substituted Bis-Benzimidazole 9cMDA-MB45355.89 (µg/mL)[9]
MCF-752.09 (µg/mL)[9]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the 2-guanidinobenzimidazole derivative (e.g., 0.1, 1, 5, 10, 25, 50 µM) and incubate for another 48 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves generated from the absorbance data.[11]

dot

Caption: Workflow for the MTT assay.

Antimicrobial Activity: Combating Pathogens

The 2-guanidinobenzimidazole scaffold is also a promising platform for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[12]

Antibacterial and Antifungal Potential

Numerous studies have demonstrated the in vitro efficacy of 2-GBI derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[13] The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-guanidinobenzimidazole and related guanidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Guanidine-based lead 1MRSA2[15]
VRE2[15]
NCL265E. coli2-16[15]
GAMP RK1083P. aeruginosa (average)27.6 (µM)[16]
S. aureus (average)11.3 (µM)[16]
Guanidinofunctionalized di-tertiary amidesS. aureus1-2[17]
E. coli4-8[17]
P. aeruginosa16.5-35.6[17]
LQOF-G2-SCandida albicans156.25 (µM)[18]
Candida parapsilosis156.25 (µM)[18]
Cryptococcus neoformans78.13 (µM)[18]
Cryptococcus gattii39.06 (µM)[18]
Paracoccidioides brasiliensis19.5 (µM)[18]
Paracoccidioides lutzii19.5 (µM)[18]
GC7Cryptococcus neoformans78.13 (µM)[18]
Cryptococcus gattii78.13 (µM)[18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Methodology:

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

  • Serial Dilutions: Perform a two-fold serial dilution of the 2-guanidinobenzimidazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[19]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[19] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.[14]

Antiviral and Antiparasitic Activities

The therapeutic potential of 2-guanidinobenzimidazole derivatives extends to the treatment of viral and parasitic infections.

Antiviral Efficacy

Several 2-GBI derivatives have demonstrated significant antiviral activity against a range of RNA and DNA viruses.[20][21] For instance, certain compounds have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values in the nanomolar range.[20][22] Moderate activity has also been reported against other viruses, including Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2).[20][22]

Antiparasitic Potential

Derivatives of 2-guanidinobenzimidazole have also been investigated for their activity against various parasites. Dichloro-substituted 2-guanidino benzimidazoles have shown potent and broad-spectrum activity against Trypanosoma brucei and Leishmania infantum.[1] Furthermore, 5-guanidinobenzimidazoles have demonstrated efficacy against Plasmodium falciparum, the parasite responsible for malaria.[23]

Antiviral and Antiparasitic Activity Data
Compound/DerivativeVirus/ParasiteEC50/IC50 (µM)Reference
1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRespiratory Syncytial Virus (RSV)as low as 0.02[20][22]
2-Phenylbenzimidazole derivative 24Vaccinia Virus (VV)0.1[21]
2-Phenylbenzimidazole derivative 50Bovine Viral Diarrhoea Virus (BVDV)1.5[21]
2-Phenylbenzimidazole derivative 51Bovine Viral Diarrhoea Virus (BVDV)0.8[21]
2-Phenylbenzimidazole derivative 53Bovine Viral Diarrhoea Virus (BVDV)1.0[21]
5-Guanidinobenzimidazole 2aPlasmodium falciparum0.043[23]
Trypanosoma brucei51[23]
LQOFG-2Leishmania infantum (promastigotes)12.7[17]
Leishmania infantum (axenic amastigotes)26.1[17]
LQOFG-6Leishmania infantum (promastigotes)24.4[17]
Leishmania infantum (axenic amastigotes)21.1[17]
LQOFG-7Leishmania infantum (promastigotes)23.6[17]
Leishmania infantum (axenic amastigotes)18.6[17]

Cardiovascular Effects

Aromatic guanidine compounds, including derivatives of 2-guanidinobenzimidazole, have been shown to exert various cardiovascular effects.[24] The predominant effect observed at minimally effective doses is vasoconstriction, which is not typically associated with cardiac stimulation.[24] Structure-activity relationship studies have indicated that phenylguanidines with hydroxy or chloro substitutions at the 3 and 4 positions of the aromatic ring are among the most potent in this regard.[24] Preliminary mechanistic studies suggest that some of these compounds act, at least in part, through a direct alpha-adrenergic mechanism.[24]

Synthesis of 2-Guanidinobenzimidazole Derivatives

A common and effective method for the synthesis of 2-guanidinobenzimidazole involves the reaction of o-phenylenediamine with cyanamide in the presence of a suitable acid catalyst. This straightforward condensation reaction provides a versatile route to the core scaffold, which can then be further modified to generate a diverse library of derivatives.

dot

Caption: General synthesis of 2-guanidinobenzimidazole.

Conclusion and Future Directions

The 2-guanidinobenzimidazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and antiparasitic effects. The insights into their mechanisms of action, particularly in the context of cancer, provide a solid foundation for the rational design of more potent and selective drug candidates.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships is needed to optimize the potency and selectivity of these compounds for their respective biological targets. Further mechanistic studies are also warranted to fully elucidate the signaling pathways and molecular interactions involved in their therapeutic effects. Additionally, in vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising derivatives in preclinical models of disease. The continued investigation of the 2-guanidinobenzimidazole scaffold holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

Sources

Thermodynamic Solubility Profiling of N-(1H-1,3-benzodiazol-2-yl)guanidine (2-GBI)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic solubility profiling of N-(1H-1,3-benzodiazol-2-yl)guanidine , commonly referred to as 2-Guanidinobenzimidazole (2-GBI) .

A Technical Guide for Physicochemical Characterization

Executive Summary

N-(1H-1,3-benzodiazol-2-yl)guanidine (CAS: 5418-95-1) is a bioactive small molecule with significant utility as a voltage-gated proton channel (Hv1) blocker and a chemical intermediate.[1][2] Despite its ionizable guanidine moiety, 2-GBI exhibits restricted aqueous solubility due to high crystal lattice energy, characterized by a melting point exceeding 240°C.

This guide provides a rigorous, self-validating framework for determining the thermodynamic solubility of 2-GBI. Unlike kinetic solubility (from DMSO stocks), thermodynamic solubility measures the equilibrium between the crystalline solid and the dissolved species, a critical parameter for formulation and bioavailability prediction.

Physicochemical Architecture

Understanding the structural determinants of 2-GBI is prerequisite to accurate measurement.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Low Molecular Weight (175.19 g/mol ) suggests potential for high solubility, but is counteracted by packing.
Solid State Crystalline (MP: 242–244°C)High melting point indicates strong intermolecular forces (Lattice Energy).
Ionization (

)
~13.7 (Predicted, Guanidine)Acts as a Strong Base . At pH 7.0, it exists predominantly as a cation (

).
Crystal Packing Planar, H-bonded dimersExtensive intermolecular Hydrogen bonding (N—H[2][3]···N) creates a stable, "brick-dust" lattice that resists solvation.
The Solubility Challenge

While the cationic nature of 2-GBI at physiological pH should enhance solubility, the planar stacking and strong hydrogen bond network of the benzimidazole-guanidine core creates a high energy barrier for dissolution. Reported solubility in water is approximately 4 mg/mL (with warming), but equilibrium solubility at 25°C is often significantly lower.

Experimental Protocol: The Shake-Flask Method

The Shake-Flask Method is the "Gold Standard" for thermodynamic solubility. This protocol is designed to ensure true equilibrium is reached while preventing common errors like phase separation failure or supersaturation.

Phase 1: Preparation & Saturation

Objective: Create a system containing solid drug in equilibrium with the solvent.

  • Solid Characterization: Perform X-Ray Powder Diffraction (XRPD) on the starting material. Why? To define the initial polymorph. Solubility is polymorph-dependent.

  • Media Preparation:

    • Unbuffered Water: (Not recommended for bases due to pH drift).

    • Buffer pH 7.4 (Phosphate): Simulates systemic circulation.

    • Buffer pH 1.2 (HCl): Simulates gastric environment (expect higher solubility).

  • Saturation:

    • Weigh approximately 10 mg of 2-GBI into a 4 mL glass vial.

    • Add 1.0 mL of the selected medium.

    • Visual Check: If the solid dissolves immediately, add more solid until a persistent suspension is observed.

Phase 2: Equilibration

Objective: Allow the system to reach thermodynamic equilibrium (


).
  • Agitation: Place vials on an orbital shaker or rotator at 25°C ± 0.1°C .

  • Duration: Agitate for 24 to 72 hours .

    • Note: 2-GBI has a high melting point; short equilibration (<24h) may result in kinetic values rather than thermodynamic ones.

  • pH Monitoring: Measure the pH of the slurry at T=0 and T=End. For a strong base like 2-GBI, the pH of unbuffered water will drift upward (become basic), drastically lowering solubility.

Phase 3: Phase Separation (Critical Step)

Objective: Remove all undissolved solids without removing dissolved molecules.

  • Method A: Centrifugation (Preferred for 2-GBI):

    • Centrifuge at 10,000–15,000 rpm for 10–20 minutes at 25°C.

    • Risk:[4] Floating micro-crystals.

  • Method B: Filtration:

    • Use a PVDF or PTFE syringe filter (0.22 µm) .

    • Saturation Step: Discard the first 200 µL of filtrate. Why? To saturate the filter membrane and prevent drug adsorption (loss of analyte).

Phase 4: Quantitation (HPLC-UV)

Analyze the supernatant using High-Performance Liquid Chromatography.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid or Ammonium Acetate).

  • Detection: UV at 270–280 nm (Benzimidazole absorption max).

  • Standard Curve: Prepare standards of 2-GBI in DMSO (to ensure full solubility) ranging from 1 µg/mL to 100 µg/mL.

Workflow Visualization

The following diagram illustrates the critical decision nodes in the thermodynamic solubility workflow.

SolubilityWorkflow Start Start: Solid 2-GBI Media Select Media (pH 1.2, 7.4, Water) Start->Media Mix Create Suspension (Excess Solid) Media->Mix Equilibrate Equilibrate 25°C, 24-72h Mix->Equilibrate Sep Phase Separation Equilibrate->Sep Filter Filtration (0.22 µm) *Pre-saturate Filter* Sep->Filter Option A Spin Centrifugation 15k RPM, 15 min Sep->Spin Option B XRPD XRPD on Residue (Check Polymorph) Sep->XRPD Analyze Solid Check Check Filtrate Optical Clarity Filter->Check Spin->Check Dilute Dilute with Mobile Phase (Prevent precipitation) Check->Dilute Analyze HPLC-UV Analysis (275 nm) Dilute->Analyze

Caption: Figure 1. Thermodynamic Solubility Workflow. Note the parallel analysis of the liquid phase (concentration) and solid phase (polymorphic form).

Data Analysis & Interpretation

The Henderson-Hasselbalch Relationship

For a base like 2-GBI, solubility (


) is pH-dependent. The relationship between intrinsic solubility (

, the solubility of the neutral species) and pH is:


  • Low pH (pH < pKa): The term

    
     becomes large. Solubility increases significantly as the molecule protonates.
    
  • High pH (pH > pKa): The term approaches zero.

    
    . This is the "intrinsic solubility" region where the compound is least soluble.
    
Reporting Results

Create a summary table for your findings.

ParameterExperimental Result (Example)Notes
Medium Phosphate Buffer (pH 7.4)
Equilibration Time 48 Hours
Final pH 7.45Check for drift.
Concentration (

)
Measured Value (e.g., 0.8 mg/mL)
Solid Form Form I (Unchanged)Confirmed by XRPD.
Common Pitfalls
  • Nanocrystals: If the filtrate is cloudy or results are variable, nanocrystals may have passed through the filter. Use a smaller pore size (0.1 µm) or ultracentrifugation.

  • Adsorption: If solubility is lower than expected, the drug may have bound to the filter. Re-run using centrifugation.

  • Salt Disproportionation: If using a salt form of 2-GBI (e.g., HCl salt) in water, it may convert back to the free base on the surface, limiting dissolution. Always check the residual solid.

References

  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • ChemicalBook. (2025). 2-Guanidinobenzimidazole Physicochemical Properties. Link

  • PubChem. (2025).[5] Compound Summary: Benzimidazole Derivatives. National Library of Medicine. Link

  • Mohamed, S. K., et al. (2011).[2] 2-(1,3-Benzothiazol-2-yl)guanidine: Crystal structure and hydrogen bonding. Acta Crystallographica. Link

Sources

An In-depth Technical Guide on the Toxicity and Safety of N-(1H-1,3-benzodiazol-2-yl)guanidine for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the known and inferred toxicological and safety data for N-(1H-1,3-benzodiazol-2-yl)guanidine (CAS 5418-95-1), a compound of interest in various research applications. Given the limited specific toxicity data for this molecule, this document synthesizes available information on the compound itself with established knowledge of its core chemical moieties—guanidine and benzimidazole—to offer a robust framework for risk assessment and safe handling. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Introduction and Chemical Identity

N-(1H-1,3-benzodiazol-2-yl)guanidine, also known as 2-Guanidinobenzimidazole, is a heterocyclic compound incorporating both a benzimidazole ring system and a guanidine group.[1] This unique structural combination suggests a potential for diverse biological activity, drawing from the known pharmacological profiles of both parent structures. Guanidine-containing compounds are known for a wide array of therapeutic applications, including as antimicrobial, antiviral, and antidiabetic agents.[2][3] Similarly, the benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[4]

While its primary application in the literature points to its use in antiviral research, specifically in combination with other agents against coxsackievirus A16, the full spectrum of its biological activity is not extensively characterized.[5] The toxicological properties of N-(1H-1,3-benzodiazol-2-yl)guanidine have not been fully investigated, necessitating a cautious approach to its handling and use.[6]

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name N-(1H-1,3-benzodiazol-2-yl)guanidinePubChem[7]
Synonyms 2-Guanidinobenzimidazole, 1-(Benzimidazol-2-yl)guanidineCole-Parmer[6]
CAS Number 5418-95-1Sigma-Aldrich[8]
Molecular Formula C₈H₉N₅Sigma-Aldrich[8]
Molecular Weight 175.19 g/mol PubChem[7]
Appearance Brown-violet solidCole-Parmer[6]
Melting Point 242-244 °C (decomposes)Sigma-Aldrich[8]

Hazard Identification and Toxicological Profile

Due to the scarcity of specific toxicological studies on N-(1H-1,3-benzodiazol-2-yl)guanidine, this section provides a composite analysis based on available Safety Data Sheet (SDS) information and the known toxicology of its constituent chemical classes.

Known Hazards of N-(1H-1,3-benzodiazol-2-yl)guanidine

The primary documented hazards are related to irritation.[6][7]

  • Eye Irritation: May cause serious eye irritation.[6][7]

  • Skin Irritation: May cause skin irritation.[6][7]

  • Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled as a dust.[6][7]

  • Ingestion: May cause irritation of the digestive tract.[6]

It is crucial to note that one of the main suppliers explicitly states, "The toxicological properties of this material have not been fully investigated."[6] Therefore, it should be handled as a substance of unknown toxicity.[9]

Inferred Toxicological Profile from Parent Moieties

Guanidine Derivatives: The guanidine moiety is known to be toxic upon ingestion.[6] Guanidine and its salts are also significant irritants to the eyes, skin, and respiratory system.[6] They can have desiccant effects on tissues due to their hygroscopic nature.[6] In a study on guanidine hydrochloride in mice, observed clinical signs of acute toxicity included tremors, irritability, hyperactivity, and respiratory changes.[10] Notably, in a 1982 study, the combination of 2-guanidinobenzimidazole with guanidine HCl was observed to enhance guanidine-associated tremors in mice, suggesting a potential for neurotoxic effects.[5]

Benzimidazole Derivatives: The benzimidazole class of compounds exhibits a broad range of biological activities and, consequently, varied toxicological profiles. While many are well-tolerated, some derivatives have been associated with adverse effects, including:

  • Hepatotoxicity: Certain benzimidazoles can cause liver damage.[4]

  • Hematological Effects: Adverse effects on blood components have been reported.[11]

  • Genotoxicity: Some benzimidazole compounds have shown mutagenic potential.[4]

Given these potential risks, and in the absence of specific data, it is prudent to assume that N-(1H-1,3-benzodiazol-2-yl)guanidine may share some of these hazardous properties.

Potential Mechanism of Action: A Note on hERG Channels

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[12] The benzimidazole scaffold has been identified in compounds that act as activators of the hERG channel, such as AZSMO-23.[12] While there is no direct evidence linking N-(1H-1,3-benzodiazol-2-yl)guanidine to hERG channel activity, its structural similarity to known modulators warrants consideration. Researchers working on ion channel-related drug discovery should be aware of this potential, unconfirmed mechanism of action.

hERG_Channel_Modulation_Hypothesis Hypothetical hERG Channel Interaction cluster_0 Compound Structure Topic_Compound N-(1H-1,3-benzodiazol-2-yl)guanidine Benzimidazole_Scaffold Benzimidazole Scaffold Topic_Compound->Benzimidazole_Scaffold Guanidine_Group Guanidine Group Topic_Compound->Guanidine_Group hERG_Channel hERG (Kv11.1) K+ Channel Benzimidazole_Scaffold->hERG_Channel Structural Analogy to Known Activators (e.g., AZSMO-23) Cardiac_Repolarization Cardiac Repolarization hERG_Channel->Cardiac_Repolarization Modulates

Caption: Hypothetical interaction with the hERG channel based on structural analogy.

Safety Data Sheet (SDS) Companion

This section expands on standard SDS information, providing a rationale for each safety recommendation.

Table 2: Summary of Safety Recommendations

SectionRecommendationRationale
Handling Use in a well-ventilated area, preferably a chemical fume hood.[6] Minimize dust generation.[6] Avoid contact with eyes, skin, and clothing.[6] Wash hands thoroughly after handling.[6]The compound is a respiratory, skin, and eye irritant.[7] Minimizing dust and using containment prevents inhalation and dermal exposure. Good hygiene prevents accidental ingestion.[6]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area.[6] Keep away from incompatible substances like strong oxidizing agents.[13]Protects from moisture and environmental degradation. Prevents hazardous reactions with incompatible materials.
Personal Protective Equipment (PPE) Eye/Face Protection: ANSI Z87.1-compliant safety goggles.[8] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[14] Skin/Body Protection: Laboratory coat.[14] Respiratory Protection: NIOSH-approved respirator if dust cannot be controlled by engineering means.[14]Provides a barrier against splashes and dust, preventing irritation and potential absorption. Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects underlying clothing and skin.[8][9]
First Aid Eyes: Flush with plenty of water for at least 15 minutes.[6] Skin: Flush with plenty of water for at least 15 minutes.[6] Inhalation: Move to fresh air.[6] Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cups of water.[6]Immediate and thorough rinsing is crucial to remove the irritant. Moving to fresh air addresses respiratory irritation. Inducing vomiting can cause further damage to the esophagus.
Spills Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal.[6] Ventilate the area.Prevents dispersal of the irritant powder. Proper containment is necessary for safe disposal.
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[14] Collect in a clearly labeled hazardous waste container.[14]Guanidine and benzimidazole compounds are considered hazardous waste and require proper disposal to prevent environmental contamination.[14][15]

Risk Assessment and Experimental Workflow

A proactive approach to safety is paramount when working with a compound of unknown toxicity. The following workflow provides a structured methodology for handling N-(1H-1,3-benzodiazol-2-yl)guanidine from receipt to disposal.

Experimental Protocol: Safe Handling of Powdered Compound
  • Preparation and Planning:

    • Review this guide and the supplier's SDS thoroughly.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Prepare a designated and clearly labeled workspace within the fume hood.

    • Have spill cleanup materials readily accessible.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood to contain any dust.

    • Use a microbalance within the hood or a draft shield to prevent air currents from affecting the measurement and dispersing the powder.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a spatula to transfer the desired amount of compound to a tared weigh boat or directly into the reaction vessel.

    • Close the primary container tightly immediately after use.

  • Solubilization:

    • If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.

    • Keep the vessel containing the compound within secondary containment (e.g., a beaker) during this process.

  • Post-Handling Cleanup:

    • Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.

    • Wipe down the work surface within the fume hood.

    • Carefully remove gloves and wash hands thoroughly with soap and water.

Safe_Handling_Workflow cluster_prep 1. Preparation & Planning cluster_handling 2. Compound Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management a1 Review SDS & Guide a2 Inspect PPE a1->a2 a3 Verify Fume Hood a2->a3 a4 Prepare Workspace a3->a4 b1 Weigh Compound a4->b1 Proceed to Handling b2 Aliquot/Transfer b1->b2 b3 Prepare Solution b2->b3 c1 Clean Equipment & Surfaces b3->c1 Experiment Complete c2 Dispose of Contaminated Materials c1->c2 c3 Remove PPE & Wash Hands c2->c3 d1 Segregate Waste c3->d1 Generate Waste d2 Label Hazardous Waste Container d1->d2 d3 Arrange for EHS Pickup d2->d3

Caption: Recommended workflow for handling N-(1H-1,3-benzodiazol-2-yl)guanidine.

Conclusion

N-(1H-1,3-benzodiazol-2-yl)guanidine is a compound with potential for interesting biological activity, but it must be approached with caution due to the significant gaps in its toxicological profile. The available data indicates it is an irritant, and an analysis of its parent guanidine and benzimidazole structures suggests that other, more severe hazards cannot be ruled out. By adhering to the principles of handling chemicals with unknown toxicity, utilizing appropriate engineering controls and personal protective equipment, and following a structured experimental workflow, researchers can minimize their risk of exposure. Future toxicological studies are necessary to fully elucidate the safety profile of this compound.

References

  • Material Safety Data Sheet - 2-Guanidinobenzimidazole, 95%. Cole-Parmer.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

  • 2-Guanidinobenzimidazole 95% 5418-95-1. Sigma-Aldrich.

  • Navigating the Safe Disposal of Guanidine: A Procedural Guide. Benchchem.

  • 2-Guanidinobenzimidazole. PubChem, National Center for Biotechnology Information.

  • Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels. PMC.

  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. ResearchGate.

  • Pharmacological and electrophysiological characterization of AZSMO-23, an activator of the hERG K(+) channel. PubMed.

  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PMC.

  • Unknown Chemicals. Environmental Health and Safety - Purdue University.

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. PMC.

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University.

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. ResearchGate.

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing.

  • Product Class 13: Guanidine Derivatives. Science of Synthesis.

  • Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. ResearchGate.

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.

  • Benzimidazole – Knowledge and References. Taylor & Francis.

  • 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. ResearchGate.

  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Chemicals.

  • Chemical Safety Guide, 5th Ed. Office of Research Services, NIH.

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. PMC.

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.

  • Chemical Waste Disposal Guidelines. Emory University.

  • Guanidine derivatives of co(ii), ni(ii), cu(ii) complexes and hepatitis. Journal of Chemical and Pharmaceutical Research.

  • Biological activities of guanidine compounds. PubMed.

  • Navigating the Disposal of 3H-furo[3,4-e]benzimidazole: A Guide for Laboratory Professionals. Benchchem.

  • Acute Oral Toxicity of Guanidine Hydrochloride in Mice. DTIC.

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. PMC.

  • 1.0 Standard Operating Procedures for Laboratory Chemicals. Michigan Technological University.

  • Prevention of death in mice infected with coxsackievirus A16 using guanidine HCl mixed with substituted benzimidazoles. PubMed.

  • 2-Guanidinobenzimidazole 95% 5418-95-1 - Peer Reviewed Papers. Sigma-Aldrich.

  • Laboratory Requirements for Chemical Standard Operating Procedures. University of Alabama at Birmingham.

  • hERG activity of select potent hMCHR1 antagonists. ResearchGate.

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.

  • Biologically active guanidine alkaloids. ScienceOpen.

  • Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences.

  • Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology.

  • Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. ResearchGate.

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI.

  • The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4. ResearchGate.

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC.

  • N-Benzooxazol-2-yl-guanidine. Santa Cruz Biotechnology. -yl-guanidine-39123-82-5)

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Methodological & Application

Preparation of stock solutions of N-(1H-1,3-benzodiazol-2-yl)guanidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of N-(1H-1,3-benzodiazol-2-yl)guanidine (2GBI) Stock Solutions in DMSO

Introduction & Scientific Rationale

N-(1H-1,3-benzodiazol-2-yl)guanidine, widely known as 2-Guanidinobenzimidazole (2GBI), is a highly selective, state-dependent inhibitor of the voltage-gated proton channel Hv1 (HVCN1)[1]. Unlike conventional voltage-gated ion channels, Hv1 lacks a distinct pore domain; instead, proton permeation occurs directly through its voltage-sensing domain (VSD)[2]. 2GBI exerts its inhibitory effect by binding directly to the intracellular side of the VSD, but strictly when the channel is in its open ("up") conformation[1],[3].

Because Hv1 channels play a fundamental role in reactive oxygen species (ROS) generation, pH homeostasis, and the proliferation of various tumor cells[2],[4], 2GBI is an indispensable pharmacological tool. However, its efficacy is highly dependent on proper solvent preparation. While 2GBI is only marginally soluble in water (up to 4 mg/mL with warming), it demonstrates excellent solubility in Dimethyl sulfoxide (DMSO)[5]. Utilizing DMSO allows researchers to create highly concentrated stock solutions, ensuring that the final solvent concentration introduced into sensitive biological assays remains negligible.

Physicochemical Properties & Solubility Profile

Understanding the physical constraints of 2GBI is the first step in designing a robust experimental protocol. All quantitative data required for stock formulation is summarized below.

Table 1: Physicochemical Properties of 2GBI

PropertyValue
Chemical Name N-(1H-1,3-benzodiazol-2-yl)guanidine
Common Name 2-Guanidinobenzimidazole (2GBI)
CAS Number 5418-95-1[5],
Molecular Formula C8H9N5[5]
Molecular Weight 175.19 g/mol [5],
Appearance Brown-purple to off-white fine crystalline powder[5],[6]
Max Solubility in DMSO ~50 mg/mL (~285 mM)[5],[6]
Storage (Solid) Room Temperature, sealed and dry[5]
Storage (DMSO Solution) -20°C for up to 3 months[5]

Causality & Experimental Design (E-E-A-T)

As an Application Scientist, I emphasize that preparing a stock solution establishes the baseline for all downstream pharmacology. A protocol must be designed with causality in mind to prevent artifactual data.

  • Solvent Selection & Integrity: Anhydrous DMSO (≥99.9% purity) must be used. Standard DMSO is highly hygroscopic; absorbed water drastically reduces the solubility limit of 2GBI, leading to micro-precipitation during freeze-thaw cycles. Micro-precipitates lower the effective concentration of the drug, leading to false-negative results in dose-response curves.

  • Concentration Strategy: While 2GBI can be dissolved up to ~285 mM in DMSO[5], preparing a standard 100 mM or 10 mM stock is optimal. In patch-clamp or cell-based assays, the working concentration of 2GBI typically ranges from 10 µM to 200 µM[6]. A 100 mM stock ensures that the final DMSO concentration in the assay buffer never exceeds 0.5% (v/v)[7]. Exceeding this threshold can induce non-specific membrane permeabilization and cytotoxicity, confounding the Hv1-specific biological response[2].

  • State-Dependent Application (The "Inside-Out" Rule): Because 2GBI binds to the intracellular vestibule of the VSD[1],[4], stock solutions destined for whole-cell patch-clamp electrophysiology must be diluted strictly into the intracellular (pipette) solution. Applying 2GBI to the extracellular bath will yield no inhibition, unlike its membrane-permeable derivative, ClGBI[7],[2].

Step-by-Step Protocol: Preparation of 2GBI Stock Solutions

Materials Required:

  • 2GBI powder (CAS: 5418-95-1)

  • Anhydrous DMSO (sterile-filtered, ≥99.9%)

  • Analytical balance (precision ±0.1 mg)

  • Amber microcentrifuge tubes (DMSO-resistant polypropylene)

  • Vortex mixer and ultrasonic water bath

Procedure for 100 mM Stock Solution:

  • Equilibration: Allow the sealed vial of 2GBI powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents ambient moisture from condensing on the cold powder, which would introduce water into the anhydrous system.

  • Weighing: Accurately weigh 17.52 mg of 2GBI powder into a sterile, amber microcentrifuge tube. (Calculation: 17.52 mg corresponds to 0.1 millimoles based on the MW of 175.19 g/mol ).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the tube using a calibrated positive-displacement pipette.

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. Place the tube in an ultrasonic water bath at room temperature for 2–5 minutes.

  • Self-Validation (Quality Control): Hold the tube against a light source. The solution must be completely clear with no visible schlieren lines or undissolved particulates. If particulates remain, verify the DMSO quality and re-sonicate.

  • Aliquoting: Divide the 100 mM stock into 20 µL to 50 µL single-use aliquots in amber tubes. Causality: 2GBI is sensitive to repeated freeze-thaw cycles. Single-use aliquots guarantee concentration fidelity.

  • Storage: Immediately transfer the aliquots to a -20°C freezer. Solutions are stable for up to 3 months under these conditions[5].

(Note: To prepare a 10 mM stock for lower-concentration assays, weigh 1.75 mg of 2GBI and dissolve in 1.0 mL of anhydrous DMSO following the same steps).

Workflow & Mechanistic Visualizations

Workflow N1 Weigh 2GBI Powder (Equilibrate to RT) N2 Add Anhydrous DMSO (Max 50 mg/mL) N1->N2 N3 Vortex & Sonicate (Ensure Clear Solution) N2->N3 N4 Aliquoting (Single-use volumes) N3->N4 N5 Storage at -20°C (Stable for 3 months) N4->N5 N6 Dilution in Assay Buffer (Final DMSO < 0.5%) N5->N6

Fig 1: Step-by-step workflow for the preparation and storage of 2GBI stock solutions in DMSO.

Mechanism C1 Cellular Depolarization C2 Hv1 Channel Opens (Up State) C1->C2 C3 2GBI Binds Intracellular Voltage-Sensing Domain C2->C3 Target C4 Proton Efflux Blocked C3->C4 C5 Modulated ROS & pH Homeostasis C4->C5

Fig 2: Mechanism of action of 2GBI blocking the Hv1 voltage-gated proton channel.

References

Sources

Application Note: Optimal Storage and Handling Protocols for N-(1H-1,3-benzodiazol-2-yl)guanidine Acetic Acid Powder

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electrophysiologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Context

N-(1H-1,3-benzodiazol-2-yl)guanidine—commonly referred to as 2-Guanidinobenzimidazole or 2GBI—is a highly selective, state-dependent inhibitor of the voltage-gated proton channel Hv1. By binding directly to the intracellular side of the voltage-sensing domain (VSD) and interacting with key residues (Asp112, Phe150, Ser181, and Arg211), 2GBI effectively blocks proton conduction [1]. This mechanism makes it an indispensable pharmacological tool for researching ischemic stroke, neuroinflammation, and tumor proliferation [2].

While the free base form of 2GBI is common, the acetic acid salt (2GBI acetate) is frequently synthesized and utilized to improve aqueous solubility for complex biological assays. However, the introduction of the acetate counterion fundamentally alters the physicochemical stability profile of the powder. To prevent experimental artifacts in sensitive patch-clamp or in vivo assays, researchers must implement strict storage and handling protocols to mitigate hygroscopic degradation.

Physicochemical Properties

Understanding the baseline properties of the compound is the first step in designing a self-validating handling system.

PropertySpecification
Chemical Name N-(1H-1,3-benzodiazol-2-yl)guanidine acetic acid
Common Synonyms 2-Guanidinobenzimidazole acetate; 2GBI acetate
Base CAS Number 5418-95-1
Molecular Formula C₈H₉N₅ · C₂H₄O₂
Molecular Weight 235.24 g/mol (Base: 175.19 g/mol )
Appearance Off-white to brown-violet crystalline powder
Solubility ~50 mg/mL in DMSO

Mechanisms of Degradation: The Causality Behind the Protocols

As a Senior Application Scientist, I cannot overstate this: poor storage does not just reduce yield; it creates biologically active artifacts. The protocols below are designed to counteract three specific degradation pathways:

  • Hygroscopicity & Micro-Hydrolysis: Acetate salts are inherently hygroscopic. When exposed to ambient humidity, the powder absorbs moisture, lowering its glass transition temperature. This localized water uptake creates a micro-environment that facilitates the hydrolysis of the highly polar guanidine moiety, destroying its ability to bind the Hv1 VSD.

  • Photo-Oxidation: The benzimidazole ring is susceptible to photo-oxidative degradation under prolonged ultraviolet (UV) or intense ambient light. Oxidized 2GBI can generate reactive oxygen species (ROS). Because Hv1 channels are functionally coupled to ROS production via NOX enzymes , introducing oxidized 2GBI into your assay will severely confound your data.

  • Thermal Condensation Stress: While the base compound is relatively stable at room temperature, transferring cold vials directly to humid room air causes immediate condensation on the powder. This thermal shock accelerates the moisture-driven hydrolysis described above.

Experimental Protocols

Protocol A: Solid Powder Storage and Handling

Objective: Maintain the anhydrous integrity of the acetate salt prior to reconstitution.

  • Step 1: Initial Receipt & Triage: Upon arrival, inspect the vial seal. If the powder will be used within 1 month, store it at controlled room temperature (20–25°C) inside a vacuum desiccator protected from light.

  • Step 2: Long-Term Archiving: For storage exceeding 1 month, place the tightly sealed vial inside a secondary container with a fresh silica gel desiccant packet. Store at -20°C.

  • Step 3: Temperature Equilibration (Critical): Before opening a vial stored at -20°C, remove it from the freezer and let it sit in a desiccator at room temperature for at least 30 to 60 minutes . Causality: Opening a cold vial in ambient air guarantees moisture condensation on the hygroscopic acetate powder, ruining the batch.

  • Step 4: Weighing: Weigh the powder rapidly using anti-static weigh boats in a low-humidity environment (<40% RH if possible). Flush the stock vial with dry Argon or Nitrogen gas before resealing to displace ambient oxygen and moisture.

Protocol B: Reconstitution and Liquid Storage

Objective: Create a stable stock solution for electrophysiology or cell-based assays.

  • Step 1: Solvent Selection: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves) to create a stock solution (e.g., 50 mg/mL or ~212 mM). Causality: Standard laboratory DMSO rapidly absorbs atmospheric water, which will hydrolyze the guanidine group during long-term liquid storage.

  • Step 2: Agitation: Vortex gently. If the powder resists dissolution, sonicate in a water bath at room temperature for 2–3 minutes. Do not heat the solution.

  • Step 3: Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–50 µL) using opaque or amber microcentrifuge tubes.

  • Step 4: Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

  • Step 5: Thawing: Thaw a single aliquot immediately before the experiment. Never freeze-thaw 2GBI acetate solutions. Discard any unused portion of the thawed aliquot.

Workflow Visualization

G Start 2GBI Acetate Powder (Initial Receipt) Decision Usage Timeline? Start->Decision ShortTerm Short-Term (< 1 Month) Store at 20-25°C In Desiccator, Dark Decision->ShortTerm Immediate LongTerm Long-Term (> 1 Month) Store at -20°C Sealed with Desiccant Decision->LongTerm Archival Recon Reconstitution Dissolve in Anhydrous DMSO (~50 mg/mL) ShortTerm->Recon LongTerm->Recon Equilibrate to RT before opening Aliquot Aliquoting Single-use volumes (Avoid freeze-thaw) Recon->Aliquot LiquidStore Liquid Storage Store at -80°C Protect from Light Aliquot->LiquidStore

Workflow for the optimal storage and reconstitution of 2GBI acetate to prevent degradation.

References

  • Molecular determinants of Hv1 proton channel inhibition by guanidine derivatives Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Functions and Mechanisms of the Voltage-Gated Proton Channel Hv1 in Brain and Spinal Cord Injury Frontiers in Cellular Neuroscience URL:[Link]

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Application Note: Advanced Recrystallization of 2-Guanidinobenzimidazole Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Context

2-Guanidinobenzimidazole (2GBI) is a highly versatile planar molecule featuring a delocalized 10 π-electron system conjugated with a guanidine group. It serves as a critical building block in drug development, notably as a selective, state-dependent blocker of voltage-gated proton channels (Hv1)[1], and as a foundation for synthesizing anti-cancer and anti-parasitic agents[2].

While the 2GBI free base exhibits poor solubility in many standard organic solvents (soluble in DMSO up to 50 mg/mL, but only ~4 mg/mL in water)[3], its acetate salt (2GBIium acetate) presents a unique thermodynamic profile. When crystallized, 2GBIium acetate forms a highly ordered monohydrate supramolecular assembly. The oxygen atoms of the acetate counterion and a structurally integral water molecule link to the 2GBIium ion via an extensive hydrogen-bonding network, forming planar DDD–AAA (Donor-Donor-Donor to Acceptor-Acceptor-Acceptor) triads[4].

Understanding this structural requirement is the key to designing a successful purification strategy. The recrystallization protocol below leverages a binary solvent system to satisfy both the thermodynamic solubility gradient and the structural requirement for water in the crystal lattice.

Recrystallization Strategy and Causality

The purification of 2GBI acetate relies on exploiting the differential solubility of the target supramolecular assembly versus synthetic impurities (e.g., unreacted o-phenylenediamine or cyanoguanidine).

  • Solvent Selection (The "Why"): A binary system of Ethanol:Water (80:20 v/v) is utilized. Ethanol provides a steep solubility curve—ensuring high solubility at reflux and low solubility at room temperature. The 20% water fraction is not merely a co-solvent; it is a structural necessity to provide the water molecules required to form the stable 2GBIium acetate monohydrate lattice[4]. Without water, the system is prone to "oiling out" (liquid-liquid phase separation) rather than forming high-purity crystals.

  • Cooling Profile: A strict, controlled cooling rate (-0.5 °C/min) is enforced. Rapid kinetic cooling traps solvent and impurities within the dense hydrogen-bonded lattice. Slow thermodynamic cooling allows the DDD-AAA triads to align perfectly, excluding impurities through Ostwald ripening.

Experimental Workflow

G Start Crude 2-GBI Acetate (Impure Solid) Dissolution Hot Dissolution EtOH:H2O (80:20) at 80°C Start->Dissolution IPQC1 IPQC: Visual Clarity Check Dissolution->IPQC1 HotFiltration Hot Filtration (0.45 µm PTFE) IPQC1->HotFiltration Clear solution Cooling Controlled Cooling (-0.5°C/min) HotFiltration->Cooling Seeding Seeding (Optional) Induce Nucleation at 60°C Cooling->Seeding Supersaturation zone Crystallization Crystal Maturation (Hold at 4°C for 4h) Cooling->Crystallization Seeding->Crystallization Isolation Vacuum Filtration & Cold EtOH Wash Crystallization->Isolation Drying Vacuum Drying (45°C, 24h) Isolation->Drying IPQC2 IPQC: HPLC & DSC Validation Drying->IPQC2 Pure Purified 2-GBI Acetate (>99.5% Purity) IPQC2->Pure Pass

Workflow for the recrystallization of 2-guanidinobenzimidazole acetate.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating In-Process Quality Control (IPQC) checks to ensure batch-to-batch reproducibility.

Phase 1: Dissolution and Clarification
  • Solvent Preparation: Prepare a binary solvent mixture of absolute Ethanol and HPLC-grade Water in an 80:20 (v/v) ratio.

  • Suspension: In a jacketed crystallization vessel equipped with an overhead stirrer, suspend 10.0 g of crude 2GBI acetate in 100 mL of the prepared solvent mixture.

  • Heating: Ramp the vessel temperature to 80 °C under continuous stirring (250 rpm).

  • IPQC 1 (Visual Check): The solution must become completely transparent. Self-Validation: If particulate matter remains after 15 minutes at 80 °C, add solvent in 5 mL increments until complete dissolution is achieved.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter into a pre-heated receiving flask to remove insoluble oligomeric byproducts.

Phase 2: Controlled Nucleation and Crystal Growth
  • Cooling Ramp: Program the jacketed vessel to cool from 80 °C to 20 °C at a strict rate of -0.5 °C/min.

  • Seeding (Optional but Recommended): When the solution reaches 60 °C (the metastable supersaturation boundary), introduce 10 mg of high-purity 2GBI acetate seed crystals. Causality: Seeding prevents spontaneous, uncontrolled nucleation, ensuring a uniform crystal size distribution.

  • Maturation: Once the solution reaches 20 °C, further cool the vessel to 4 °C and hold for 4 hours to maximize yield through Ostwald ripening.

Phase 3: Isolation and Drying
  • Filtration: Isolate the crystalline product via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two 15 mL portions of ice-cold absolute ethanol. Causality: Cold ethanol removes surface impurities and mother liquor without dissolving the product, as the absence of water in the wash solvent sharply decreases 2GBI acetate solubility.

  • Drying: Transfer the crystals to a vacuum oven. Dry at 45 °C under high vacuum (≤ 10 mbar) for 24 hours. Causality: Drying at 45 °C effectively removes residual ethanol without risking the dehydration of the structurally vital monohydrate lattice[4].

Quantitative Data and Analytical Validation

To confirm the success of the recrystallization, the final product must be validated against the following specifications. The free base melting point is provided as a baseline reference[3].

ParameterTarget SpecificationCausal Rationale / IPQC Purpose
Solvent System Ethanol : Water (80:20 v/v)Optimizes the solubility gradient; water stabilizes the acetate monohydrate lattice.
Cooling Rate -0.5 °C / minPrevents kinetic trapping of impurities and solvent occlusion.
Drying Conditions 45 °C under vacuum (24 h)Removes surface solvents without dehydrating the structural monohydrate.
Melting Point (Free Base) 242 - 244 °C (dec.)Baseline reference for thermal analysis of the parent compound.
Yield 75 - 85%Balances high purity with economically viable material recovery.
Final Purity (HPLC) > 99.5% (Area %)Meets stringent requirements for downstream biological and crystallographic assays.

References[3] Title: 2-guanidinobenzimidazole - ChemicalBook | Source: chemicalbook.com | URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2259648.htm[1] Title: 2-GUANIDINOBENZIMIDAZOLE CAS#: 5418-95-1 - ChemicalBook | Source: chemicalbook.com | URL:https://www.chemicalbook.com/ProductChemicalPropertiesCB2259648_EN.htm[4] Title: 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry - MDPI | Source: mdpi.com | URL:https://www.mdpi.com/1422-0067/26/3/1063[2] Title: IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models | PLOS One | Source: plos.org | URL:https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0229801

Sources

Application Note & Protocols: A Framework for Determining In Vitro Cytotoxicity of N-(1H-1,3-benzodiazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(1H-1,3-benzodiazol-2-yl)guanidine is a molecule of interest, combining the structural motifs of benzimidazole and guanidine, both of which are prevalent in biologically active compounds.[1] Establishing a precise cytotoxicity profile is a foundational step in the preclinical evaluation of any novel compound, guiding dose selection for further efficacy studies and providing initial safety data. This document provides a comprehensive framework for researchers to determine the cytotoxic concentrations of N-(1H-1,3-benzodiazol-2-yl)guanidine using a panel of robust, validated in vitro assays. We move beyond a single method, advocating for a multi-parametric approach that interrogates different cellular cytotoxicity pathways—metabolic compromise, lysosomal integrity, and membrane disruption—to generate a holistic and reliable dataset. This guide details the scientific rationale behind assay selection, provides step-by-step protocols for implementation, and outlines a systematic strategy for concentration range-finding, data analysis, and interpretation.

Scientific Principles & Strategic Rationale

The core of a reliable cytotoxicity assessment lies in understanding that "cell death" is not a monolithic event. Different compounds can induce cytotoxicity through varied mechanisms. Therefore, relying on a single assay endpoint can be misleading.[2] This protocol is built on a tripartite strategy, employing three distinct and complementary assays to build a comprehensive toxicity profile.

  • MTT Assay (Metabolic Viability): This colorimetric assay is a gold standard for assessing cell viability based on mitochondrial function.[3][4] Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[2][6] A reduction in this signal indicates mitochondrial dysfunction or cell death.

  • Neutral Red Uptake Assay (Lysosomal Integrity): This assay evaluates cell viability based on the ability of healthy cells to maintain lysosomal integrity.[7] Neutral red is a weak cationic dye that penetrates cell membranes and accumulates within the lysosomes of viable cells.[8][9] Damage to the cell surface or lysosomal membranes, a common cytotoxic effect, results in a decreased uptake and binding of the dye.[8] The amount of extracted dye is quantified to determine the percentage of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): Unlike the previous two assays which measure intracellular activity, the LDH assay quantifies cell death by measuring the loss of membrane integrity.[10] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage or cell lysis.[11][12] The activity of this extracellular LDH is measured in the supernatant, providing a direct index of cytotoxicity and cell membrane disruption.[13]

By combining these three assays, researchers can gain a more nuanced understanding of the cytotoxic mechanism of N-(1H-1,3-benzodiazol-2-yl)guanidine.

Experimental Strategy Workflow

The following diagram outlines the logical flow for a comprehensive cytotoxicity assessment, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Incubation cluster_assay Phase 3: Multi-Parametric Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture cell_seeding 2. Seed Cells in 96-Well Plates cell_culture->cell_seeding treatment 4. Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep 3. Prepare Compound Stock & Serial Dilutions incubation 5. Incubate for 24, 48, or 72 hours treatment->incubation assay_mtt MTT Assay (Metabolic Activity) incubation->assay_mtt assay_nr Neutral Red Assay (Lysosomal Integrity) incubation->assay_nr assay_ldh LDH Assay (Membrane Integrity) incubation->assay_ldh read_plate 6. Measure Absorbance/Luminescence assay_mtt->read_plate assay_nr->read_plate assay_ldh->read_plate calc_viability 7. Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve 8. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 9. Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Experimental Design: Materials and Methods

Cell Line Selection

The choice of cell line should be guided by the intended application of the compound. For a general cytotoxicity screen, it is advisable to use both a standard, easy-to-culture line and a more physiologically relevant line.

  • General Screening: L929 (mouse fibroblast) is a standard cell line for cytotoxicity testing as recommended by ISO 10993-5.

  • Cancer Research: Given the benzimidazole core, which is common in oncology drugs, human cancer cell lines are relevant.[14] We recommend:

    • A549 (Human Lung Carcinoma): A widely used model for lung cancer.[14]

    • HepG2 (Human Liver Carcinoma): A model to assess potential hepatotoxicity.[14][15]

  • Normal Human Cells: To assess selectivity, a non-cancerous human cell line such as hTERT-immortalized gingival fibroblasts can be used, especially if oral administration is a potential route.[15]

Establishing Assay Concentrations: A Two-Phase Approach

Since no prior cytotoxicity data for N-(1H-1,3-benzodiazol-2-yl)guanidine is readily available, a two-phase approach is essential. The cytotoxicity of guanidine-based compounds can vary dramatically, with reported IC50 values ranging from 0.39 µg/mL to over 5000 µg/mL for different structures.[16]

Phase 1: Broad Range-Finding Study

  • Objective: To estimate the order of magnitude of the compound's cytotoxicity.

  • Concentration Range: Use a wide logarithmic dilution series. A suggested starting range is from 0.01 µM to 1000 µM (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).

Phase 2: Definitive IC50 Determination

  • Objective: To precisely calculate the IC50 value (the concentration that inhibits 50% of cell viability).

  • Concentration Range: Use a narrower, semi-logarithmic series of 6-8 concentrations centered around the estimated IC50 from Phase 1. For example, if the Phase 1 study suggests toxicity between 10 and 100 µM, a Phase 2 study might use 5, 10, 25, 50, 75, and 100 µM.

Essential Controls for a Self-Validating System

To ensure data integrity, every 96-well plate must include the following controls:

  • Untreated Control (Cells + Medium): Represents 100% cell viability.

  • Vehicle Control (Cells + Medium + Solvent): Accounts for any cytotoxic effects of the solvent (e.g., DMSO) used to dissolve the test compound. The final solvent concentration should be consistent across all wells (typically ≤0.5%).

  • Positive Control (Cells + Medium + Known Toxin): Confirms that the assay system is responsive to cytotoxic agents. Sodium Lauryl Sulfate (SLS) is a suitable positive control for Neutral Red and LDH assays.[8][17] Doxorubicin can be used for MTT assays in cancer cell lines.

  • Blank Control (Medium Only): Used for background absorbance subtraction.

Detailed Experimental Protocols

Note: Optimize cell seeding density and incubation times for each cell line to ensure cells are in the logarithmic growth phase and are subconfluent (70-80% confluency) at the end of the experiment.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from established methodologies.[5][18][19]

Materials:

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS), stored at -20°C and protected from light.[3][4]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 16% SDS in 40% DMF, pH 4.7.[6]

  • 96-well flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.[18]

  • Compound Treatment: Prepare serial dilutions of N-(1H-1,3-benzodiazol-2-yl)guanidine in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[18]

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (final concentration ~0.5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background noise.[4][5]

Protocol 2: Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is based on standard procedures for the NRU assay.[7][8][17]

Materials:

  • Neutral Red (NR) Solution (e.g., 50 µg/mL in warm, serum-free medium), prepared fresh and filtered.

  • DPBS (Dulbecco's Phosphate-Buffered Saline).

  • NR Destain Solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid).[7]

  • 96-well flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • NR Incubation: After the compound incubation period, remove the treatment medium. Add 100 µL of the pre-warmed NR solution to each well.

  • Dye Uptake: Incubate the plate for 2-3 hours at 37°C, 5% CO₂, allowing viable cells to incorporate the dye into their lysosomes.

  • Wash: Carefully discard the NR solution. Gently wash the cells with 150 µL of DPBS to remove any unincorporated dye.[7]

  • Dye Extraction: Discard the DPBS wash. Add 150 µL of NR Destain Solution to each well.

  • Solubilization: Place the plate on an orbital shaker for 10-20 minutes to fully extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay

This protocol provides a general workflow for colorimetric LDH assays.[11][13][20] Commercial kits are highly recommended and their specific instructions should be followed.

Materials:

  • Commercial LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, stop solution, and lysis buffer).

  • 96-well flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is critical to set up parallel wells for a "Total LDH Release" control.

  • Maximum LDH Release Control: About 45 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Buffer to the "Total LDH Release" control wells. This lyses all cells and represents 100% cytotoxicity.[20]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.[13]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change (typically to red formazan) will occur in wells containing LDH.[20]

  • Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of ~680 nm should be used to subtract background.[20]

Data Analysis & Interpretation

  • Background Subtraction: For each well, subtract the average absorbance of the blank (medium only) controls. For the LDH assay, also subtract the reference wavelength reading.[11]

  • Calculate Percentage Viability/Cytotoxicity:

    • For MTT and NR Assays (Viability):

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • For LDH Assay (Cytotoxicity):

      • % Cytotoxicity = [(Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxLDH - Absorbance_VehicleControl)] * 100

  • Dose-Response Curves: Plot the percentage viability (or cytotoxicity) on the y-axis against the log of the compound concentration on the x-axis.

  • IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (such as GraphPad Prism) to calculate the IC50 value.

Summary of Recommended Assay Parameters
ParameterMTT AssayNeutral Red Uptake AssayLDH Release Assay
Principle Mitochondrial Dehydrogenase ActivityLysosomal IntegrityMembrane Permeability
Endpoint Measured Formazan Production (Colorimetric)Dye Uptake (Colorimetric)LDH Release (Colorimetric)
Initial Cell Seeding 5,000 - 10,000 cells/well5,000 - 50,000 cells/well[7]10,000 - 50,000 cells/well[11]
Exposure Time 24 - 72 hours24 - 72 hours24 - 72 hours
Phase 1 Conc. Range 0.01 - 1000 µM (Logarithmic)0.01 - 1000 µM (Logarithmic)0.01 - 1000 µM (Logarithmic)
Phase 2 Conc. Range 6-8 points around estimated IC506-8 points around estimated IC506-8 points around estimated IC50
Wavelength (nm) 570 nm (Ref: ~650 nm)[5]540 nm[9]490 nm (Ref: ~680 nm)[20]
Positive Control Doxorubicin, Cisplatin[19]Sodium Lauryl Sulfate[17]Lysis Buffer (from kit)
Interpretation Measures reduction in metabolic activityMeasures loss of lysosomal functionMeasures loss of membrane integrity

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.

  • Merck. MTT Assay Protocol for Cell Viability and Proliferation.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

  • Quality Biological. Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.

  • Abcam. MTT assay protocol.

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.

  • National Toxicology Program (NTP). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.

  • Abcam. LDH assay kit guide: Principles and applications.

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol.

  • PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.

  • Cell Biologics Inc. LDH Assay.

  • National Toxicology Program (NTP). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.

  • Institute for In Vitro Sciences (IIVS). Neutral Red Uptake.

  • RE-Place. Neutral Red Uptake Assay.

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.

  • Benchchem. Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine hydrochloride.

  • PMC. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride.

  • PMC. Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions.

  • ResearchGate. What cell line should I choose for citotoxicity assays?

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.

  • Opentrons. Cytotoxicity Assays.

  • Promega Corporation. Cell Viability, Proliferation and Cytotoxicity Assays.

  • ResearchGate. Cell viability (WST assay) of guanidine-based chemicals for cytotoxicity screening in human lung epithelial cells.

  • CORE. Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions.

  • PMC. Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity.

  • Indian Journal of Heterocyclic Chemistry. Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents.

  • NICNAS. Guanidine, N,N'-diphenyl-: Human health tier II assessment.

  • INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.

  • PMC. 2-(1,3-Benzothiazol-2-yl)guanidine.

  • ARKIVOC. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.

  • ResearchGate. (PDF) 2-(1,3-Benzothiazol-2-yl)guanidine.

  • PubMed. 1,3-Di(2-tolyl)guanidine blocks nicotinic response in guinea pig myenteric neurons.

Sources

Application Note: Procedure for the Conversion of 2-Guanidinobenzimidazole to its Acetate Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Salt screening, synthesis protocols, and analytical validation.

Introduction & Mechanistic Rationale

2-Guanidinobenzimidazole (2GBI) is a potent, state-dependent inhibitor of the voltage-gated proton channel (Hv1), making it a high-value compound in the study of inflammatory diseases, ischemic stroke, and cancer[1]. However, the free base form of 2GBI exhibits poor aqueous solubility, which severely limits its utility in in vitro electrophysiological assays and in vivo pharmacokinetic studies. Converting the free base into a hydrophilic salt—specifically the acetate salt—resolves these bioavailability bottlenecks while maintaining physiological compatibility[2].

The Chemistry of Salt Formation

The 2GBI molecule features a highly basic guanidine moiety conjugated with a benzimidazole ring. The predicted pKa of the guanidine imine nitrogen is approximately 13.67[3]. Acetic acid, a weak organic acid, has a pKa of 4.76.

In salt screening, a successful and stable proton transfer generally requires a


 (pKa of base - pKa of acid) greater than 3. Here, the 

is roughly 8.9, which drives the equilibrium entirely toward the ionized state. Upon reaction, the guanidine N10 nitrogen is selectively protonated, forming a stable, planar 2-guanidinobenzimidazolium cation that crystallizes as a supramolecular assembly (often a monohydrate) with the acetate counter-ion[4].

Hv1 A Depolarization / Low Intracellular pH B Hv1 Channel Activation (Open State) A->B D Intracellular Vestibule Binding B->D Exposes Binding Site C 2GBI Acetate (Solubilized Cation) C->D Permeates Membrane E Blockade of Proton Efflux D->E

Mechanism of Hv1 channel inhibition by solubilized 2GBI acetate.

Materials and Reagents

Reagent / MaterialRole in ProtocolSpecifications / Quantity
2-Guanidinobenzimidazole Active Pharmaceutical Ingredient (Free Base)1.00 g (5.71 mmol), Beige powder[5]
Glacial Acetic Acid Acidic Counter-ion Source343 µL (6.00 mmol, 1.05 eq)
Ethanol (Absolute) Primary Solvent / Anti-solvent12 mL
Deionized Water Co-solvent for ionic stabilization3 mL
Diethyl Ether Washing Anti-solvent10 mL (Ice-cold)

Experimental Workflow

The following workflow outlines the self-validating synthesis loop. The protocol relies on visual phase transitions (suspension


 solution 

crystal) to confirm the chemical state at each step.

G A 2GBI Free Base (Solid) B Suspend in Aq. Ethanol A->B Heat to 50°C C Add Glacial Acetic Acid B->C 1.05 eq AcOH D Complete Dissolution C->D Protonation E Cooling & Crystallization D->E 4°C, 12h F Vacuum Filtration E->F Wash w/ Ether G 2GBI Acetate (Pure Salt) F->G Dry at 40°C

Workflow for the synthesis and isolation of 2GBI acetate salt.

Step-by-Step Protocol

Step 1: Preparation of the Free Base Suspension
  • Weigh exactly 1.00 g (5.71 mmol) of 2GBI free base into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 15 mL of an 80:20 (v/v) mixture of Ethanol and Deionized Water.

  • Causality & Insight: 2GBI free base is poorly soluble in this mixture at room temperature. The inclusion of 20% water is critical; it provides a high-dielectric environment that will rapidly solvate the highly polar guanidinium cation once it forms, driving the reaction forward.

Step 2: Acid-Base Neutralization (In-Process Validation)
  • Place the flask on a heating mantle and warm the suspension to 50°C under moderate stirring.

  • Using a micropipette, add 343 µL (6.00 mmol, 1.05 equivalents) of glacial acetic acid dropwise over 2 minutes.

  • Causality & Insight: A slight excess (1.05 eq) of acetic acid ensures complete protonation of the guanidine moiety without leaving a large, hygroscopic acid residue that could turn the final product into a sticky gum.

  • Self-Validation Check: Within 5 minutes of adding the acid, the opaque suspension will transition into a completely clear, slightly amber solution. This visual clearance is your absolute confirmation that the basic, insoluble 2GBI has been successfully converted into the highly soluble cationic salt.

Step 3: Crystallization
  • Stir the clear solution at 50°C for an additional 15 minutes to ensure thermal and chemical equilibrium.

  • Remove the flask from the heat source and allow it to cool ambiently to room temperature over 1 hour.

  • Transfer the flask to a 4°C refrigerator for 12 hours.

  • Causality & Insight: Slow cooling reduces the solubility product (

    
    ) of the acetate salt gradually, promoting the nucleation of large, highly pure supramolecular crystals[4]. Flash-cooling in an ice bath immediately from 50°C would cause crash-precipitation, which traps unreacted starting materials and solvent impurities within the crystal lattice.
    
Step 4: Isolation and Drying
  • Collect the precipitated crystals via vacuum filtration using a Büchner funnel and qualitative filter paper.

  • Wash the filter cake with two 5 mL portions of ice-cold diethyl ether.

  • Causality & Insight: Diethyl ether acts as a harsh anti-solvent. It strips away any residual unreacted acetic acid and displaces the trapped water/ethanol from the crystal surface without dissolving the target acetate salt.

  • Dry the crystals in a vacuum desiccator at 40°C for 24 hours.

Quality Control and Post-Process Validation

To ensure the resulting powder is a true ionic salt and not merely a physical mixture of free base and acid, the product must be validated analytically. The protocol is self-validating if the following stoichiometric ratios are met.

Analytical Benchmarks
Analytical MethodTarget ObservationDiagnostic Significance
Visual Appearance Off-white to beige crystalline powderConfirms removal of oxidized impurities.
Aqueous Solubility

mg/mL in

Validates successful salt formation (Free base is

mg/mL)[3].
FT-IR Spectroscopy Sharp peak at ~1560 cm⁻¹Indicates the asymmetric stretching of the carboxylate (

) anion, confirming ionic state over neutral acetic acid.

H NMR (DMSO-d6)
Singlet at ~1.85 ppm (3H)Critical Validation: The integration of the acetate methyl group (3H) must perfectly match a 3:4 ratio against the benzimidazole aromatic protons (4H).

Post-Process Validation Logic: If the


H NMR integration shows an acetate peak integrating to 

, the sample contains trapped, unreacted acetic acid, requiring further vacuum drying or an ether trituration. If the peak integrates to

, the salt formation was incomplete, indicating premature precipitation.

References

  • [3] Title: 2-GUANIDINOBENZIMIDAZOLE CAS#: 5418-95-1 | Source: ChemicalBook | URL:

  • [5] Title: 5418-95-1 | CAS DataBase | Source: ChemicalBook | URL:

  • [4] Title: 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry | Source: MDPI | URL:

  • [1] Title: Molecular determinants of Hv1 proton channel inhibition by guanidine derivatives | Source: PNAS | URL:

  • [2] Title: Thermodynamics and mechanism of the membrane permeation of Hv1 channel blockers | Source: PMC | URL:

Sources

Formulation strategies for N-(1H-1,3-benzodiazol-2-yl)guanidine bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

N-(1H-1,3-benzodiazol-2-yl)guanidine (also known as 2-guanidinobenzimidazole or 2GBI) represents a privileged scaffold in medicinal chemistry, exhibiting antiviral, antiparasitic, and ion-channel modulating activities.[1][2][3][4] However, its therapeutic potential is frequently bottlenecked by poor oral bioavailability .[1]

This limitation stems from a "solubility-limited" absorption profile (BCS Class II/IV).[1] The molecule's planar rigidity and extensive intermolecular hydrogen bonding (N-H···N) create a high-energy crystal lattice that resists dissolution in aqueous media.[1]

This guide provides a rationale-driven approach to formulation, moving beyond simple salt selection to advanced Amorphous Solid Dispersions (ASDs) and Supramolecular Disruption strategies.

Part 1: Physicochemical Profiling & The "Crystal Fortress" Problem

Before attempting formulation, one must understand the enemy: the crystal lattice.

Structural Analysis

The 2GBI molecule features a benzimidazole ring fused with a guanidine moiety.[2][4][5]

  • Planarity: The delocalized 10

    
    -electron system creates a flat molecule that stacks efficiently ( 
    
    
    
    -
    
    
    stacking).
  • H-Bonding: The guanidine group acts as both a hydrogen bond donor and acceptor. In the solid state, this leads to the formation of centrosymmetric dimers or helical chains, significantly increasing the melting point (

    
    ) and reducing aqueous solubility.
    
The pKa Challenge

2GBI is amphoteric but predominantly basic.

  • Guanidine

    
    :  Typically ~12–13 (highly basic).[1]
    
  • Benzimidazole

    
    :  ~5.5 (weakly basic).[1]
    
  • Implication: At gastric pH (1.2), the molecule is protonated and soluble.[1] At intestinal pH (6.8), it deprotonates, leading to rapid precipitation (crash-out) and low absorption.[1]

Strategic Goal: Prevent intestinal precipitation by maintaining a supersaturated state using crystallization inhibitors.

Part 2: Formulation Decision Matrix

The following decision tree outlines the logical flow for selecting a formulation strategy based on the specific derivative's properties.

FormulationStrategy Start Compound Profiling (N-(1H-1,3-benzodiazol-2-yl)guanidine) SolubilityCheck Aqueous Solubility (pH 6.8) Start->SolubilityCheck HighTm Melting Point (> 200°C?) SolubilityCheck->HighTm Low (<10 µg/mL) Lipid Strategy C: Lipid/SEDDS (If LogP > 3) SolubilityCheck->Lipid Low Sol + High LogP SaltScreen Strategy A: Salt Screening (Mesylate/Tosylate) HighTm->SaltScreen No (Lower Lattice Energy) ASD Strategy B: Amorphous Solid Dispersion (HPMC-AS / PVPVA) HighTm->ASD Yes (High Lattice Energy) SaltScreen->ASD Salt Disproportionates in Water

Figure 1: Formulation Decision Tree.[1] For rigid planar molecules like 2GBI, Amorphous Solid Dispersions (ASD) are often superior to salts due to the risk of salt disproportionation in the intestine.

Part 3: Protocol A - Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Rationale: Breaking the crystal lattice requires energy. By trapping the drug in an amorphous polymer matrix, we preserve the high-energy disordered state, enhancing apparent solubility and dissolution rate.[1]

Selected Polymer: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) .[1]

  • Why? It is an enteric polymer.[1] It remains insoluble at gastric pH (preventing drug release where it is already soluble) and dissolves at intestinal pH (releasing the drug exactly where it tends to precipitate, inhibiting crystallization).[1]

Materials
  • API: N-(1H-1,3-benzodiazol-2-yl)guanidine (micronized).[1]

  • Polymer: HPMC-AS (L or M grade) or PVPVA64 (Copovidone).[1]

  • Solvent: Methanol/Dichloromethane (1:1 v/v) or Acetone (if solubility permits).[1]

Step-by-Step Protocol
  • Solubility Scanning:

    • Dissolve API in the solvent system to determine saturation limit.

    • Target: 20–50 mg/mL concentration.[1]

  • Feed Preparation:

    • Weigh API and Polymer to achieve a drug load of 20% to 30% (w/w).

    • Example: 200 mg API + 800 mg HPMC-AS.[1]

    • Dissolve both in the solvent mixture. Sonicate for 15 mins to ensure a clear, single-phase solution.

  • Solvent Evaporation (Rotary Evaporator):

    • Transfer solution to a round-bottom flask.

    • Set water bath to 40°C.[1]

    • Apply vacuum gradually to prevent bumping.[1]

    • Rotate at 100 RPM until a dry film forms.[1]

    • Critical Step: Secondary drying.[1] Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent (below ICH limits).

  • Milling & Sieving:

    • Scrape the dried foam/film.

    • Cryo-mill (if possible) or mortar-pestle grind.[1]

    • Sieve through a #60 mesh (250 µm) screen to ensure uniform particle size.[1]

  • Characterization (Go/No-Go):

    • PXRD (Powder X-Ray Diffraction): Must show a "halo" pattern (amorphous).[1] Any sharp peaks indicate residual crystallinity.[1]

    • DSC (Differential Scanning Calorimetry): Look for a single Glass Transition Temperature (

      
      ).[1] Absence of a melting endotherm confirms amorphization.[1]
      

Part 4: Protocol B - Counter-Ion Engineering (Salt Formation)

Rationale: If ASD is not feasible, salt formation is the alternative.[1] However, avoid simple HCl salts if they are hygroscopic or prone to the "common ion effect" in the stomach.

Recommended Counter-ions:

  • Mesylate (Methanesulfonic acid): Breaks planar stacking effectively.[1]

  • L-Tartrate: Introduces chirality and bulk, disrupting the lattice.[1]

Micro-Screening Protocol
  • Stoichiometry: Prepare 1:1 molar equivalents of API and Acid.

  • Solvent: Use Ethanol or Isopropanol (Class 3 solvents).[1]

  • Crystallization:

    • Dissolve API in hot ethanol (60°C).

    • Add acid solution dropwise.[1]

    • Cool slowly to Room Temperature (RT), then to 4°C.

  • Harvesting: Filter crystals and dry.

  • Stability Stress Test: Expose salt to 75% RH (Relative Humidity) for 1 week. If it turns to deliquescent goo, discard and try a different counter-ion.

Part 5: Analytical Validation (The "Spring and Parachute" Effect)

To validate the formulation, you must demonstrate not just solubility, but the ability to maintain supersaturation.[1]

DissolutionWorkflow Setup USP Apparatus II (Paddle) Media FaSSIF Media (pH 6.5) Setup->Media Sample Add ASD Formulation (Non-Sink Conditions) Media->Sample Time0 T=0 min Sample->Time0 Time15 T=15 min (The Spring) Time0->Time15 Time120 T=120 min (The Parachute) Time15->Time120 Time15->Time120 Check for Precipitation

Figure 2: Dissolution workflow testing the "Spring and Parachute" effect. The ASD should release the drug rapidly (Spring) and the polymer should prevent it from crashing out (Parachute).

Dissolution Protocol (Non-Sink Conditions)

Standard QC dissolution uses large volumes (900mL) where everything dissolves.[1] This is unrealistic. Use non-sink conditions to mimic the gut.

  • Media: 250 mL of FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

  • Dose: Add formulation equivalent to 10x the saturation solubility of the crystalline drug.

  • Sampling: Pull samples at 5, 15, 30, 60, 120, and 240 mins.

  • Filtration: Filter immediately (0.22 µm PVDF) to remove undissolved precipitate.[1]

  • Analysis: HPLC-UV.

  • Success Criteria: The ASD should achieve >3x the concentration of the pure crystalline drug and maintain it for at least 2 hours.

References

  • Mohamed, S. K., et al. (2011).[1][6][7] "2-(1,3-Benzothiazol-2-yl)guanidinium chloride."[1][7] Acta Crystallographica Section E, 67(4), o786.[1] Link

    • Context: Describes the crystal structure and hydrogen bonding network (N-H...Cl)
  • Jermain, S. V., et al. (2018).[1] "Amorphous Solid Dispersions: An Update for Preparation, Characterization, Mechanism on Bioavailability, Stability, Regulatory Considerations and Marketed Products." International Journal of Pharmaceutics, 535(1-2), 379-392.[1] Link

    • Context: Authoritative review on ASD manufacturing and polymer selection (HPMC-AS) for poorly soluble drugs.
  • Alpizar-Reyes, E., et al. (2025).[1] "2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry." Molecules, 30(3), 605.[1] Link

    • Context: Detailed review of the 2GBI scaffold, its tautomerism, and its tendency to form supramolecular assemblies via hydrogen bonding.[1]

  • Torrado, S., et al. (2014).[1] "Enhanced bioavailability and anthelmintic efficacy of mebendazole in redispersible microparticles with low-substituted hydroxypropylcellulose." Drug Design, Development and Therapy, 8, 1467–1479.[1] Link

    • Context: Provides a proxy protocol for benzimidazole formulation using hydrophilic polymers to enhance surface area and wettability.

Sources

Troubleshooting & Optimization

Improving synthetic yield of N-(1H-1,3-benzodiazol-2-yl)guanidine acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing the synthesis of N-(1H-1,3-benzodiazol-2-yl)guanidine acetic acid .

Based on chemical nomenclature, this target is interpreted as either the acetate salt of 2-guanidinobenzimidazole (a common bioactive stabilizer) or a covalent conjugate (e.g., N-carboxymethyl derivative). As the yield-limiting step for both is the formation of the 2-guanidinobenzimidazole (2-GBI) core and its subsequent purification, this guide focuses on the critical heterocyclization and downstream processing.

Topic: Improving Synthetic Yield of N-(1H-1,3-benzodiazol-2-yl)guanidine Derivatives Lead Scientist: Senior Application Scientist, Chemical Development Last Updated: February 27, 2026

Process Logic & Pathway Visualization

The synthesis relies on the nucleophilic attack of o-phenylenediamine (OPD) on the nitrile carbon of cyanoguanidine (dicyandiamide), followed by intramolecular cyclization. Yield loss primarily stems from oxidative degradation of OPD and incomplete cyclization due to pH drift.

Reaction Pathway Diagram

G OPD o-Phenylenediamine (OPD) Inter Intermediate (N-Guanyl-o-phenylenediamine) OPD->Inter Acid Cat. (HCl/H2SO4) Tar Oxidative Tars (Yield Loss) OPD->Tar O2 / Light (Slow) Cyan Cyanoguanidine Cyan->Inter GBI 2-Guanidinobenzimidazole (2-GBI Core) Inter->GBI Cyclization (Reflux) Inter->Tar Overheating Target Target: N-(Benzimidazol-2-yl)guanidine Acetic Acid Complex GBI->Target Acetic Acid (Salt/Alkylation)

Figure 1: Reaction logic flow for the synthesis of the 2-guanidinobenzimidazole scaffold. Note the competitive pathway to oxidative tars.

Critical Reagent Control (Pre-Reaction)

Q: My reaction mixture turns dark brown/black within minutes. How does this affect yield?

A: This indicates rapid oxidation of o-phenylenediamine (OPD), which is the #1 cause of yield loss. OPD is highly sensitive to photo-oxidation and air. Oxidized species (quinoid imines) act as radical inhibitors and polymerization initiators, creating "tar" that traps the product.

  • Protocol Adjustment:

    • Purify OPD: If the starting material is not off-white/pale yellow, recrystallize it from water containing a pinch of sodium dithionite (Na₂S₂O₄) and activated charcoal.

    • Inert Atmosphere: Load the reactor with OPD under a strict Nitrogen or Argon blanket.

    • Acid Stabilization: Add the acid catalyst (HCl) before heating. Protonated OPD is significantly more resistant to oxidation than the free base.

Q: Does the grade of Cyanoguanidine matter?

A: Yes. Presence of dicyandiamide dimers (melamine precursors) lowers atom economy. Ensure Cyanoguanidine purity is >99%. Impurities here lead to insoluble triazine byproducts that co-precipitate with your product, complicating the workup and giving a false "high yield" of impure material.

Core Synthesis Optimization (The Reaction)

Q: I am using standard reflux conditions (HCl/Water), but the conversion stalls at 60%. How do I push it to completion?

A: The reaction is likely stalling due to protonation equilibrium. The formation of 2-GBI consumes protons (the guanidine group is highly basic). As the product forms, it buffers the solution, potentially raising the pH above the threshold required for the acid-catalyzed cyclization.

  • Troubleshooting Protocol:

    • Step 1: Use a 2.2 : 1 molar ratio of Mineral Acid (HCl) to OPD. You need 1 equivalent to protonate the amine and >1 equivalent to catalyze the nitrile activation.

    • Step 2: Concentration matters. Maintain a concentration of 2–3 M (relative to OPD). Too dilute = slow kinetics; Too concentrated = oligomerization.

    • Step 3: Stepwise Heating. Do not jump to reflux.

      • Hold at 60°C for 1 hour (Formation of the linear guanidino-intermediate).

      • Ramp to Reflux (100°C) for 4–6 hours (Cyclization).

Q: Can I use sulfuric acid instead of hydrochloric acid?

A: Yes, but workup changes. HCl is preferred because the hydrochloride salt of 2-GBI is water-soluble at high temperatures but crystallizes on cooling (if concentration is high). Sulfates are often less soluble, which can trap impurities. If using H₂SO₄, ensure you neutralize fully to isolate the free base before converting to the acetic acid form.

Downstream Processing & Acetic Acid Incorporation

Q: How do I efficiently isolate the "Acetic Acid" derivative?

A: This depends on whether your target is the Salt or the Covalent Conjugate.

Scenario A: Target is the Acetate Salt (2-GBI · AcOH)

Context: Often used to improve solubility for biological assays.

  • Isolation: After the core reaction, neutralize the acidic mixture with NaOH to pH 10 to precipitate the 2-GBI Free Base . Filter and wash with cold water.

  • Salt Formation: Suspend the wet free base in water (10 mL/g).

  • Addition: Add Glacial Acetic Acid (1.05 equivalents) dropwise. The suspension should clear as the salt forms.

  • Crystallization: Heat to 60°C, filter hot (to remove dust/tar), then cool slowly to 4°C. The acetate salt will crystallize in high purity.

Scenario B: Target is Covalent (N-Carboxymethyl-2-guanidinobenzimidazole)

Context: Alkylation of the guanidine or benzimidazole nitrogen.

  • Dry Conditions: Use the dried 2-GBI free base. Water kills this reaction.

  • Solvent: Anhydrous DMF or DMSO.

  • Base: Use Sodium Hydride (NaH) (1.1 eq) at 0°C to deprotonate.

  • Alkylation Agent: Add Ethyl Bromoacetate (not chloroacetic acid, for better leaving group ability).

  • Hydrolysis: Post-reaction, hydrolyze the ester with LiOH/THF to get the free acid.

    • Note: Direct alkylation with chloroacetic acid often leads to low yields due to zwitterion solubility issues.

Troubleshooting Data Matrix

ObservationRoot CauseCorrective Action
Low Yield (<40%) Oxidation of OPDRecrystallize OPD; Use N₂ atmosphere; Add Na₂S₂O₄ (0.5 mol%) antioxidant.
Product is Sticky/Tar Polymerization of CyanoguanidineReduce reaction temperature ramp rate; Ensure acid concentration is sufficient (>2 eq).
Melting Point Depression Isomer contaminationThe "linear" intermediate did not cyclize. Increase reflux time by 2 hours.
Product Colored (Pink/Red) Trace oxidized metal/organicsWash final product with cold Acetone or Ethanol (Product is insoluble, impurities are soluble).
Insoluble in Acid Triazine formationCheck Cyanoguanidine purity. Filter hot reaction mixture to remove insoluble triazines before cooling.

Validated Protocol: Synthesis of 2-Guanidinobenzimidazole Acetate

Recommended for maximizing yield and purity.

  • Reagent Prep: Dissolve o-phenylenediamine (10.8 g, 0.1 mol) in Water (80 mL) and Conc. HCl (18 mL, ~0.22 mol). Note: Solution should be clear/pale pink. If dark, add activated carbon and filter.

  • Addition: Add Cyanoguanidine (8.5 g, 0.101 mol).

  • Reaction: Heat to 60°C for 1 hour, then Reflux (100°C) for 4 hours.

  • Workup (Free Base): Cool to room temperature. Add NaOH (aq) slowly until pH reaches ~10. The free base precipitates as a white/grey solid. Filter and wash with cold water.

  • Conversion to Acetate:

    • Suspend the wet cake in Water (50 mL).

    • Add Glacial Acetic Acid (6.0 g, 0.1 mol) and heat to 70°C.

    • Optional: Add charcoal and filter hot.

    • Cool to 0°C overnight.

  • Yield Expectation: 75–85% (as Acetate salt).

References

  • Synthesis of 2-Guanidinobenzimidazole Derivatives

    • Title: 2-Guanidinobenzazoles as Building Blocks to Afford Biologically Active Derivatives.[1][2]

    • Source: Bentham Science, Current Organic Synthesis.
    • URL:

  • Reagent Handling (OPD Oxidation)

    • Title: Real-Time Sensing of O-Phenylenediamine Oxid
    • Source: N
    • URL:

  • Structural Characterization (Acetate Salts)

    • Title: 2-Guanidinobenzimidazole as Ligand in Supramolecular Chemistry (Discusses Acetate Salt precipit
    • Source: MDPI, Molecules.
    • URL:

  • General Benzimidazole Synthesis

    • Title: Benzimidazole(s): synthons, bioactive lead structures, total synthesis.
    • Source: RSC Advances / NIH.
    • URL:

Sources

Technical Support Center: Optimizing HPLC Peak Resolution for N-(1H-1,3-benzodiazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of N-(1H-1,3-benzodiazol-2-yl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC analysis of this highly polar and basic compound. By understanding the underlying chemical principles and employing systematic troubleshooting strategies, you can achieve optimal peak resolution, ensuring accurate and reliable results.

Understanding the Analyte: Key Chemical Properties

N-(1H-1,3-benzodiazol-2-yl)guanidine, also known as 2-guanidinobenzimidazole, is a polar molecule containing a benzimidazole core and a strongly basic guanidinium group. Its chemical properties are critical in dictating its behavior during HPLC analysis.

PropertyValue/DescriptionSignificance for HPLC Method Development
Molecular Formula C8H9N5Provides the molecular weight for mass spectrometry identification.
Molecular Weight 175.19 g/mol Essential for mass-to-charge ratio calculations in LC-MS.
Predicted pKa 13.67 ± 0.30[1]The high basicity of the guanidinium group means the compound will be protonated and positively charged at most pH values used in reversed-phase HPLC. This is a primary factor influencing peak shape and retention.
Solubility Soluble in DMSO (up to 50 mg/ml) and sparingly in water (up to 4 mg/ml with warming)[1]Informs the choice of sample diluent to prevent precipitation and peak distortion.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Issue 1: My N-(1H-1,3-benzodiazol-2-yl)guanidine peak is exhibiting significant tailing.

Peak tailing is a common problem for basic compounds like N-(1H-1,3-benzodiazol-2-yl)guanidine and can compromise peak integration and resolution.

Underlying Cause: The primary reason for peak tailing in this case is strong secondary interactions between the positively charged guanidinium group of the analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH (typically to ≤ 3) protonates the residual silanol groups, minimizing their ionic interaction with the protonated analyte.

    • Action: Prepare a mobile phase with a buffer at a pH of 2.5-3.0. A 20-50 mM phosphate or formate buffer is a good starting point. Ensure the final mobile phase pH is at least two units away from the analyte's pKa to maintain a consistent ionization state.

  • Employ a High-Purity, End-Capped Column:

    • Rationale: Modern, high-purity silica columns have a lower concentration of acidic silanol groups. End-capping further shields these residual silanols with a less polar group (e.g., trimethylsilyl), reducing their availability for interaction with basic analytes.

    • Action: Switch to a column specifically marketed as "base-deactivated" or one with extensive end-capping. C8 or C18 columns from reputable vendors are often suitable.

  • Use Mobile Phase Additives:

    • Rationale: A competing base, such as triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites, effectively masking them from the analyte.

    • Action: Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase. Be aware that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

  • Consider an Alternative Stationary Phase:

    • Rationale: If peak tailing persists, moving to a different type of stationary phase can eliminate the problematic silanol interactions.

    • Action:

      • Polymer-based columns: These are stable over a wide pH range and lack silanol groups.

      • Hybrid-silica columns: These have a different surface chemistry with reduced silanol activity.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed step1 Adjust Mobile Phase pH to 2.5-3.0 start->step1 step2 Switch to a High-Purity, End-Capped Column step1->step2 Tailing Persists step3 Add a Competing Base (e.g., TEA) to Mobile Phase step2->step3 Tailing Persists step4 Consider Alternative Stationary Phase (Polymer or Hybrid) step3->step4 Tailing Persists end_node Symmetrical Peak Achieved step4->end_node

Caption: A systematic approach to troubleshooting peak tailing.

Issue 2: I am seeing poor resolution between my analyte and a closely eluting impurity.

Poor resolution occurs when two peaks are not adequately separated, making accurate quantification difficult.

Underlying Cause: Insufficient difference in the retention of the analyte and the impurity on the column. This can be due to suboptimal selectivity (α), efficiency (N), or retention factor (k').

Step-by-Step Troubleshooting Protocol:

  • Optimize the Mobile Phase Composition:

    • Rationale: Changing the organic modifier or the buffer can alter the selectivity of the separation.

    • Action:

      • Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can change the elution order.

      • Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially for basic compounds. Try increasing the buffer strength from 20 mM to 50 mM.

  • Adjust the Gradient Profile (for gradient elution):

    • Rationale: A shallower gradient provides more time for the separation to occur.

    • Action: Decrease the rate of change of the organic solvent concentration in the part of the gradient where the analyte and impurity elute.

  • Change the Column Chemistry:

    • Rationale: Different stationary phases offer different selectivities.

    • Action:

      • Phenyl-Hexyl Column: The aromatic ring in a phenyl-hexyl column can provide alternative selectivity for aromatic compounds like N-(1H-1,3-benzodiazol-2-yl)guanidine through pi-pi interactions.

      • Cyano Column: A cyano phase offers different dipole-dipole interactions compared to C8 or C18.

  • Increase Column Efficiency:

    • Rationale: A more efficient column will produce narrower peaks, which can lead to better resolution.

    • Action:

      • Longer Column: Increase the column length (e.g., from 150 mm to 250 mm).

      • Smaller Particle Size: Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or a sub-2 µm UHPLC column). Be mindful that this will increase backpressure.

Logical Relationship for Improving Resolution

Resolution Poor Resolution Selectivity Optimize Selectivity (α) Change Organic Modifier Change Buffer Concentration Change Column Chemistry Resolution->Selectivity Efficiency Increase Efficiency (N) Use Longer Column Use Smaller Particles Resolution->Efficiency Retention Adjust Retention (k') Modify Mobile Phase Strength Adjust Gradient Resolution->Retention

Caption: Key factors influencing chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for N-(1H-1,3-benzodiazol-2-yl)guanidine?

A good starting point would be:

  • Column: A modern, end-capped C8 or C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm).

  • Mobile Phase A: 20-50 mM potassium phosphate or ammonium formate buffer, pH adjusted to 2.5-3.0 with phosphoric or formic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.

  • Detection: UV at a suitable wavelength (a UV scan of the analyte standard is recommended to determine the optimal wavelength).

  • Injection Volume: 5-10 µL.

Q2: My analyte is eluting very early, close to the void volume. How can I increase its retention?

For a polar compound like N-(1H-1,3-benzodiazol-2-yl)guanidine, poor retention on a reversed-phase column is common. Here are some strategies to increase retention:

  • Decrease the Organic Solvent Content: In reversed-phase chromatography, water is the weaker solvent. Decreasing the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.

  • Use a More Retentive Stationary Phase: A C18 column is more hydrophobic and generally more retentive than a C8 column.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are not well-retained in reversed-phase mode. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.

  • Try Mixed-Mode Chromatography: A mixed-mode column that has both reversed-phase and ion-exchange characteristics can provide excellent retention for polar, charged compounds.

Q3: Can I use a C18 column for the analysis of this compound?

Yes, a C18 column can be used, but with some important considerations. Due to the basic nature of N-(1H-1,3-benzodiazol-2-yl)guanidine, it is crucial to use a high-quality, end-capped C18 column to minimize peak tailing. Additionally, the mobile phase should be buffered at a low pH (2.5-3.0) to control the ionization of residual silanols.

Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

Acetonitrile and methanol have different solvent strengths and selectivities.

  • Acetonitrile is generally a stronger solvent in reversed-phase HPLC, leading to shorter retention times compared to methanol. It also has a lower viscosity, which results in lower backpressure.

  • Methanol can offer different selectivity due to its ability to act as a hydrogen bond donor. If you are having trouble separating your analyte from an impurity with acetonitrile, switching to methanol may alter the elution order and improve resolution.

It is often beneficial to screen both solvents during method development to find the optimal separation.

Experimental Protocols

Protocol 1: Preparation of 50 mM Potassium Phosphate Buffer (pH 3.0)
  • Weigh out approximately 6.8 g of monobasic potassium phosphate (KH2PO4) and dissolve it in 1 L of HPLC-grade water.

  • Stir the solution until the salt is completely dissolved.

  • Place a calibrated pH electrode in the solution.

  • Slowly add an 85% solution of phosphoric acid dropwise while stirring until the pH of the solution reaches 3.0.

  • Filter the buffer through a 0.45 µm membrane filter to remove any particulates before use.

Protocol 2: Sample Preparation
  • Accurately weigh a known amount of N-(1H-1,3-benzodiazol-2-yl)guanidine standard or sample.

  • Dissolve the material in a suitable solvent. A good starting point is a mixture of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with buffer) or a small amount of DMSO followed by dilution with the mobile phase.

  • Ensure the final sample concentration is within the linear range of the detector.

  • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column and tubing.

References

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). Retrieved February 27, 2026, from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Retrieved February 27, 2026, from [Link]

  • New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. (2012, March 1). Retrieved February 27, 2026, from [Link]

  • Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. (n.d.). Retrieved February 27, 2026, from [Link]

  • Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. (n.d.). Retrieved February 27, 2026, from [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). Retrieved February 27, 2026, from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Retrieved February 27, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Retrieved February 27, 2026, from [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 23). Retrieved February 27, 2026, from [Link]

  • Mixed-Mode Chromatography—A Review. (2020, November 12). Retrieved February 27, 2026, from [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). Retrieved February 27, 2026, from [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (n.d.). Retrieved February 27, 2026, from [Link]

  • A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. (n.d.). Retrieved February 27, 2026, from [Link]

  • CN102375034A - Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography - Google Patents. (n.d.).
  • Method for Simultaneous Estimation of. (n.d.). Retrieved February 27, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019, February 13). Retrieved February 27, 2026, from [Link]

  • 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. (2025, January 26). Retrieved February 27, 2026, from [Link]

  • Establishment and Validation of a UPLC-MS/MS Method for Quantitative D | DDDT. (2025, September 9). Retrieved February 27, 2026, from [Link]

  • UPLC Protocol – Waters Acquity LC/MS – Research Instrumentation Center. (n.d.). Retrieved February 27, 2026, from [Link]

  • Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS an. (n.d.). Retrieved February 27, 2026, from [Link]

  • Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. (2025, June 10). Retrieved February 27, 2026, from [Link]

  • Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Overcoming hygroscopic properties of 2-guanidinobenzimidazole acetate salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-guanidinobenzimidazole (2-GBI) acetate salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and successful application of 2-GBI acetate salt in your experiments.

The Challenge of Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the surrounding environment, can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs) like 2-guanidinobenzimidazole acetate salt.[1][2][3][4] Moisture uptake can lead to a cascade of issues, including chemical degradation, changes in crystal structure, and alterations in dissolution behavior, ultimately compromising experimental reproducibility and the therapeutic efficacy of the final product.[][6][7][8] This guide provides practical solutions and the scientific rationale behind them to help you mitigate these challenges.

Troubleshooting Guide: Common Issues with 2-Guanidinobenzimidazole Acetate Salt

This section addresses specific problems you may encounter during the handling and use of 2-GBI acetate salt, linking them to potential causes and providing actionable solutions.

Issue 1: Caking and Poor Flowability of the Powder

Symptoms:

  • The 2-GBI acetate salt powder is clumpy and does not flow freely.

  • Difficulties in accurate weighing and dispensing of the compound.[2]

  • The powder adheres to spatulas, weighing boats, and glassware.[9]

Potential Cause: The primary cause of caking and poor flowability is moisture absorption from the atmosphere. The polar nature of the 2-guanidinobenzimidazole cation and the acetate anion, along with the potential for hydrogen bonding, makes the salt susceptible to attracting water molecules.[1] This absorbed moisture can act as a plasticizer, leading to the formation of liquid bridges between particles and subsequent agglomeration.[10]

Solutions:

  • Controlled Environment: Handle the salt in a low-humidity environment, such as a glove box with a controlled nitrogen or argon atmosphere, or a desiccator.[10][11]

  • Use of Excipients: For formulation development, consider co-processing with hydrophobic excipients like certain grades of microcrystalline cellulose or hydrophobic colloidal silica. These excipients can preferentially adsorb moisture, protecting the API.[12][13][[“]]

Issue 2: Inconsistent Analytical Results (e.g., HPLC, NMR)

Symptoms:

  • Variable potency or purity results between different batches or even within the same batch over time.

  • Appearance of new, unexpected peaks in chromatograms or spectra.

  • Difficulty in obtaining a consistent, dry weight for preparing standard solutions.

Potential Cause: Moisture uptake can lead to several analytical inconsistencies. Firstly, the absorbed water increases the total weight of the sample, leading to inaccuracies in concentration calculations if not accounted for. Secondly, the presence of water can promote chemical degradation, such as hydrolysis, leading to the formation of impurities.[1][7][8]

Solutions:

  • Karl Fischer Titration: Before preparing any analytical solution, determine the exact water content of your 2-GBI acetate salt sample using Karl Fischer titration.[] This will allow you to correct for the water content and obtain an accurate concentration.

  • Proper Storage: Store the salt in a tightly sealed container with a desiccant.[10][11] For long-term storage, consider vacuum-sealing or storing under an inert atmosphere.

  • Freshly Prepared Solutions: Prepare analytical solutions immediately after weighing the compound to minimize the time it is exposed to ambient humidity.

Issue 3: Altered Dissolution Profile

Symptoms:

  • The dissolution rate of the formulated product is inconsistent between batches.

  • The salt appears to form a gel-like layer upon contact with the dissolution media, slowing down complete dissolution.

Potential Cause: Changes in the physical form of the salt due to moisture absorption can significantly impact its dissolution properties. Moisture can induce a transition from a crystalline to a partially amorphous state or even cause deliquescence, where the solid dissolves in the absorbed water.[1] These changes alter the surface area and wettability of the particles.

Solutions:

  • Crystal Engineering: One of the most effective long-term solutions is to modify the crystal structure of the API to be less hygroscopic. This can be achieved through co-crystallization, where the 2-GBI acetate salt is crystallized with a benign co-former to create a new, stable crystalline structure with reduced affinity for water.[2][12][13][15]

  • Formulation Strategies:

    • Film Coating: Applying a hydrophobic polymer coating to tablets or granules can act as a physical barrier to moisture.[1][12][13][[“]]

    • Encapsulation: Encapsulating the salt within a hydrophobic matrix using techniques like spray drying can also provide protection from humidity.[1][11][12][13]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_Identification Problem Identification cluster_Causation Root Cause Analysis cluster_Solutions Solution Pathways Problem Observed Issue with 2-GBI Acetate Salt Caking Caking & Poor Flow Problem->Caking Physical Properties Inconsistent_Results Inconsistent Analytical Results Problem->Inconsistent_Results Analytical Properties Altered_Dissolution Altered Dissolution Profile Problem->Altered_Dissolution Performance Properties Moisture_Absorption Primary Cause: Moisture Absorption (Hygroscopicity) Caking->Moisture_Absorption Inconsistent_Results->Moisture_Absorption Altered_Dissolution->Moisture_Absorption Handling Immediate Handling Solutions Moisture_Absorption->Handling Formulation Formulation & Long-Term Solutions Moisture_Absorption->Formulation Controlled_Env Use Glove Box / Desiccator Handling->Controlled_Env KF_Titration Perform Karl Fischer Titration Handling->KF_Titration Fresh_Solutions Prepare Solutions Fresh Handling->Fresh_Solutions Proper_Storage Proper Storage with Desiccant Handling->Proper_Storage Coating Film Coating Formulation->Coating Encapsulation Encapsulation Formulation->Encapsulation Co_crystallization Co-crystallization Formulation->Co_crystallization Excipients Co-process with Hydrophobic Excipients Formulation->Excipients

Caption: Troubleshooting workflow for hygroscopic 2-GBI acetate salt.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is 2-guanidinobenzimidazole acetate salt susceptible to it?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[4] 2-guanidinobenzimidazole acetate salt is susceptible due to the presence of multiple polar functional groups (guanidinium and acetate) that can form hydrogen bonds with water. A published study has reported the formation of a monohydrate of 2-GBI acetate, which is a clear indicator of its affinity for water.[16]

Q2: How can I quantify the hygroscopicity of my 2-GBI acetate salt sample?

A2: The most common and accurate method is Dynamic Vapor Sorption (DVS).[] DVS analysis exposes a sample to varying relative humidity (RH) levels at a constant temperature and measures the change in mass. This provides a detailed moisture sorption-desorption isotherm, which can classify the material's hygroscopicity. Other methods include gravimetric analysis in controlled humidity chambers and Karl Fischer titration for determining the water content at a specific point in time.[]

Q3: Can drying the 2-GBI acetate salt in a vacuum oven solve the problem?

A3: While drying in a vacuum oven can remove absorbed surface moisture, it may not be a permanent solution. Once the dried salt is re-exposed to ambient humidity, it will start absorbing moisture again. Furthermore, excessive or inappropriate heating can risk thermal degradation of the compound. For the monohydrate form, drying may remove the water of hydration, potentially changing the crystal structure and its properties.[1] It is crucial to handle the material in a controlled environment after drying.

Q4: What are the ideal storage conditions for 2-GBI acetate salt?

A4: The ideal storage conditions are in a tightly sealed, inert container (e.g., amber glass) placed inside a desiccator with a suitable desiccant like silica gel or molecular sieves.[10] For enhanced protection, especially for long-term storage or for a primary reference standard, consider flushing the container with an inert gas like nitrogen or argon before sealing, and storing it in a controlled low-humidity environment.

Q5: What is the difference between salt formation and co-crystallization for mitigating hygroscopicity?

A5: Salt formation involves an acid-base reaction where a proton is transferred, creating an ionic bond. 2-GBI acetate is already a salt. While changing the counter-ion (e.g., forming a hydrochloride or a sulfonate salt) is a possible strategy to reduce hygroscopicity, it can also significantly alter solubility and other properties.[15] Co-crystallization, on the other hand, involves combining the API with a neutral "co-former" in a specific stoichiometric ratio within a crystal lattice through non-ionic interactions like hydrogen bonding.[15] This creates a new solid phase with potentially improved physical properties, including lower hygroscopicity, without changing the ionic nature of the API itself.[1][2][12][13]

Experimental Protocols

Protocol 1: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the moisture uptake behavior of 2-GBI acetate salt.

Methodology:

  • Sample Preparation: Place approximately 10-20 mg of the 2-GBI acetate salt powder into the DVS sample pan.

  • Drying Stage: Equilibrate the sample at 0% RH by passing dry nitrogen gas over it until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This dry mass will serve as the baseline (m₀).

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the RH in a similar stepwise manner from 90% back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis: Plot the percentage change in mass ((m - m₀) / m₀ * 100) against the RH. This plot is the moisture sorption-desorption isotherm.

Data Interpretation:

% Mass Gain at 80% RHHygroscopicity Class
< 0.2%Non-hygroscopic
0.2% to < 2%Slightly hygroscopic
2% to < 15%Hygroscopic
≥ 15%Very hygroscopic
DeliquescentAbsorbs sufficient water to dissolve

This classification is based on the European Pharmacopoeia and provides a standardized way to categorize the material.[10]

Protocol 2: Screening for Co-crystal Formation to Reduce Hygroscopicity

Objective: To screen for potential co-formers that can form a stable, less hygroscopic co-crystal with 2-GBI acetate salt.

Methodology:

  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers. Good candidates are those with complementary hydrogen bonding sites (e.g., carboxylic acids, amides). Examples include benzoic acid, succinic acid, and nicotinamide.

  • Screening Method (Liquid-Assisted Grinding):

    • Combine 2-GBI acetate salt and the chosen co-former in a specific molar ratio (e.g., 1:1, 1:2, 2:1) in a mortar.

    • Add a few drops of a suitable solvent (e.g., ethanol, ethyl acetate) to moisten the mixture.

    • Grind the mixture with a pestle for 15-20 minutes.

    • Allow the solvent to evaporate.

  • Analysis of the Resulting Solid:

    • Powder X-Ray Diffraction (PXRD): Analyze the ground material by PXRD. The formation of a new crystalline phase, with a diffraction pattern different from the starting materials, indicates potential co-crystal formation.

    • Differential Scanning Calorimetry (DSC): A new, sharp melting point different from the starting materials is also an indicator of a new co-crystal phase.

  • Hygroscopicity Testing of Promising Co-crystals: Subject any new crystalline phases identified to DVS analysis (as per Protocol 1) to determine if their hygroscopicity is lower than that of the original 2-GBI acetate salt.

Co-crystallization Workflow Diagram

Co-crystallization_Workflow Start Start: Hygroscopic 2-GBI Acetate Salt Select_Coformers Select Pharmaceutically Acceptable Co-formers Start->Select_Coformers Screening Co-crystal Screening (e.g., Liquid-Assisted Grinding) Select_Coformers->Screening Analysis Solid-State Analysis (PXRD, DSC) Screening->Analysis New_Phase New Crystalline Phase Identified? Analysis->New_Phase DVS_Test Test Hygroscopicity of New Phase (DVS) New_Phase->DVS_Test Yes Fail Fail: Re-screen with New Co-formers/Conditions New_Phase->Fail No Compare Hygroscopicity Reduced? DVS_Test->Compare Success Success: Stable, Less Hygroscopic Co-crystal Compare->Success Yes Compare->Fail No

Caption: Workflow for co-crystal screening to reduce hygroscopicity.

References

  • Ng, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2033. [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • National Center for Biotechnology Information. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]

  • National Center for Biotechnology Information. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • MDPI. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors and Materials, 32(11), 3757-3771. [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • ScienceDirect. (2026, January 16). Hygroscopicity: Significance and symbolism. [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Atmospheric Measurement Techniques. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • ResearchGate. (2025, August 6). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • MDPI. (2025, January 26). 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. [Link]

  • ResearchGate. (2025, October 9). 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. [Link]

  • OSTI.GOV. (2025, February 2). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • MDPI. (2023, March 27). 2-Guanidinobenzazoles as Building Blocks to Afford Biologically Active Derivatives. [Link]

  • National Center for Biotechnology Information. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • National Center for Biotechnology Information. (2025, January 26). 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. [Link]

  • ResearchGate. (n.d.). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. [Link]

  • ResearchGate. (2025, February 7). Stability of bicyclic guanidine superbases and their salts in water. [Link]

  • National Center for Biotechnology Information. (2024, April 16). Bicyclic guanidine superbase carboxylate salts for cellulose dissolution. [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

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Validation & Comparative

A Comparative Guide to the FTIR Absorption Bands for the Characterization of 2-Guanidinobenzimidazole Acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vibrational Spectroscopy in Drug Molecule Characterization

2-Guanidinobenzimidazole (2-GBI) and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The formation of salts, such as 2-guanidinobenzimidazole acetate, is a common strategy to improve the physicochemical properties of active pharmaceutical ingredients. Accurate and robust analytical methods are paramount for the characterization and quality control of these compounds.

FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[5] For a salt like 2-guanidinobenzimidazole acetate, the FTIR spectrum is a composite of the vibrational modes of the 2-guanidinobenzimidazolium cation and the acetate anion, influenced by their strong intermolecular interactions, particularly hydrogen bonding.[1][6] This guide will dissect the FTIR spectrum of 2-guanidinobenzimidazole acetate, providing a comparative analysis to aid in its unambiguous identification.

Deciphering the Spectrum: A Tale of Three Moieties

The FTIR spectrum of 2-guanidinobenzimidazole acetate is best understood by considering the characteristic absorption bands of its three key structural components: the benzimidazole ring, the guanidinium group, and the acetate anion.

2.1. The Benzimidazole Core:

The benzimidazole scaffold has a set of characteristic vibrations. The N-H stretching vibrations of the imidazole ring typically appear in the region of 3200-2900 cm⁻¹.[7] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused ring system give rise to a series of bands in the 1650-1400 cm⁻¹ region.[8]

2.2. The Protonated Guanidinium Group:

The guanidinium cation, formed by the protonation of the highly basic guanidine group, exhibits characteristic vibrational modes.[5] The N-H stretching vibrations of the -NH₂ and =NH₂⁺ groups are typically observed as a broad band in the high-frequency region of the spectrum, often centered around 3300-3100 cm⁻¹, indicative of strong hydrogen bonding.[9] The delocalization of the positive charge within the CN₃ core leads to a strong, characteristic asymmetric stretching vibration, often seen around 1670 cm⁻¹.[6] The N-H bending or scissoring vibrations of the amino groups also give rise to distinct bands, typically in the 1650-1550 cm⁻¹ range.[5][9]

2.3. The Acetate Anion:

The acetate anion (CH₃COO⁻) is characterized by two prominent stretching vibrations of the carboxylate group. The asymmetric stretching vibration (νₐ(COO⁻)) typically appears as a strong band in the 1550-1610 cm⁻¹ region, while the symmetric stretching vibration (νₛ(COO⁻)) is found in the 1450-1350 cm⁻¹ range. The exact positions of these bands are sensitive to the nature of the counter-ion and the extent of hydrogen bonding.

Comparative Analysis: Distinguishing 2-Guanidinobenzimidazole Acetate

To confidently identify 2-guanidinobenzimidazole acetate, it is crucial to compare its FTIR spectrum with those of closely related compounds.

Key Differentiators:

  • 2-Guanidinobenzimidazole (Free Base) vs. Acetate Salt: The most significant difference will be the presence of the strong carboxylate bands (asymmetric and symmetric COO⁻ stretching) in the acetate salt, which are absent in the free base. Furthermore, the protonation of the guanidine group in the salt will lead to a shift and broadening of the N-H stretching bands and the appearance of the characteristic CN₃ asymmetric stretching of the guanidinium cation.

  • Comparison with 2-Aminobenzimidazole: 2-Aminobenzimidazole serves as a useful analogue for the benzimidazole portion. While both will show aromatic C-H and ring stretching vibrations, 2-guanidinobenzimidazole acetate will exhibit the distinct bands of the guanidinium and acetate groups. The N-H stretching region in 2-guanidinobenzimidazole acetate will likely be broader and more complex due to the multiple N-H protons of the guanidinium group involved in hydrogen bonding.

  • Comparison with Guanidinium Acetate: While both will share the bands for the guanidinium and acetate ions, the spectrum of 2-guanidinobenzimidazole acetate will be distinguished by the additional absorption bands arising from the benzimidazole ring system, including aromatic C-H stretching and C=C/C=N ring vibrations.

The following table summarizes the expected key FTIR absorption bands for 2-guanidinobenzimidazole acetate and its comparators.

Vibrational Mode 2-Guanidinobenzimidazole Acetate (Expected, cm⁻¹) Guanidinium Acetate (Aqueous Solution, cm⁻¹)[6] 2-Aminobenzimidazole (Solid, cm⁻¹)[8] Benzimidazole (Solid, cm⁻¹)[7]
N-H Stretching (Guanidinium & Benzimidazole)3400-3100 (broad, strong)~3300 (broad)3457, 33703200-2900
Aromatic C-H Stretching3100-3000 (medium)-~30503200-2900
CN₃ Asymmetric Stretching (Guanidinium)~1670 (strong)1670--
C=N Stretching (Benzimidazole) & N-H Bending1650-1580 (strong, multiple bands)15501670-
COO⁻ Asymmetric Stretching (Acetate)~1560 (strong)1550--
C=C Ring Stretching (Benzimidazole)1500-1400 (medium, multiple bands)-1459-
COO⁻ Symmetric Stretching (Acetate)~1410 (strong)1410--
C-N Stretching (Benzimidazole)~1220 (medium)-1220-

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a solid sample like 2-guanidinobenzimidazole acetate using the KBr pellet method.

4.1. Rationale for KBr Pellet Technique

The potassium bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission FTIR spectroscopy. KBr is transparent in the mid-infrared region (4000-400 cm⁻¹) and serves as an inert matrix to disperse the sample, minimizing scattering effects and producing a high-quality spectrum.

4.2. Step-by-Step Methodology

  • Sample and KBr Preparation:

    • Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.

    • Weigh approximately 1-2 mg of the 2-guanidinobenzimidazole acetate sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be in the range of 0.5% to 1% by weight.

  • Grinding and Mixing:

    • Using a clean and dry agate mortar and pestle, grind the KBr to a fine powder.

    • Add the 2-guanidinobenzimidazole acetate sample to the mortar and continue to grind the mixture for 2-5 minutes until it is a homogeneous, fine powder. Thorough mixing is crucial for obtaining a clear pellet and a high-quality spectrum.

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will compress the powder into a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • If necessary, apply baseline correction to account for any sloping baseline.

Visualizing Molecular Vibrations and Workflow

To further clarify the relationship between the molecular structure and the expected FTIR spectrum, the following diagrams are provided.

Figure 1: Key Functional Groups and Vibrational Modes of 2-Guanidinobenzimidazole Acetate cluster_guanidinobenzimidazole 2-Guanidinobenzimidazolium Cation cluster_benzimidazole_ring Benzimidazole Ring cluster_guanidinium Guanidinium Group cluster_acetate Acetate Anion mol Structure of 2-Guanidinobenzimidazolium b_nh N-H Stretch (3200-2900 cm⁻¹) b_ch Aromatic C-H Stretch (>3000 cm⁻¹) b_cn_cc C=N & C=C Stretches (1650-1400 cm⁻¹) g_nh N-H Stretches (3400-3100 cm⁻¹) g_cn3 CN₃ Asymmetric Stretch (~1670 cm⁻¹) g_nh_bend N-H Bending (1650-1550 cm⁻¹) acetate_mol Structure of Acetate a_coo_asym COO⁻ Asymmetric Stretch (1610-1550 cm⁻¹) a_coo_sym COO⁻ Symmetric Stretch (1450-1350 cm⁻¹)

Caption: Key functional groups and their characteristic vibrational modes.

Figure 2: Experimental Workflow for FTIR Analysis (KBr Pellet Method) prep Sample & KBr Preparation (Drying & Weighing) grind Grinding & Mixing (Homogenization) prep->grind 1-2 mg sample 100-200 mg KBr press Pellet Pressing (Hydraulic Press) grind->press Homogeneous Powder acquire Spectral Acquisition (FTIR Spectrometer) press->acquire Transparent Pellet process Data Processing (Background Subtraction, Baseline Correction) acquire->process Interferogram analysis Spectral Analysis & Interpretation process->analysis FTIR Spectrum

Caption: Workflow for obtaining an FTIR spectrum via the KBr pellet method.

Conclusion

The FTIR spectrum of 2-guanidinobenzimidazole acetate is rich with information, reflecting the complex interplay of its constituent functional groups. A systematic approach, involving the individual analysis of the benzimidazole, guanidinium, and acetate moieties, coupled with a comparative study against relevant compounds, allows for its confident characterization. The provided experimental protocol ensures the acquisition of high-quality data, which is fundamental for accurate spectral interpretation in research and quality control environments.

References

  • ResearchGate. (n.d.). Spectral features of guanidinium-carboxylate salt bridges. The combined ATR-IR and theoretical studies of aqueous solution of guanidinium acetate. Retrieved from [Link]

  • NIST. (n.d.). Guanidine, acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2025, January 26). 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of 2-guanidinobenzimidazole. HF, MP2 and DFT calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. Retrieved from [Link]

  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

  • PubMed. (2025, January 26). 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. Retrieved from [Link]

  • CORE. (2013, June 9). Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation [NMR, UV-Visible, MEP and Kubo gap]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectroscopy of Compound (A1). Retrieved from [Link]

  • PubMed. (2020, August 12). Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. Retrieved from [Link]

  • UAEH. (n.d.). Versatile behavior of 2-guanidinobenzimidazole nitrogen atoms toward protonation, coordination and methylation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]

  • FAO AGRIS. (2026). Isolation and FTIR Characterization of Nitrogen-Rich Condensation Products from the Allantoin–Dicyandiamide System. Retrieved from [Link]

Sources

Comparative Guide to Mass Spectrometry Fragmentation Analysis of N-(1H-1,3-benzodiazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

N-(1H-1,3-benzodiazol-2-yl)guanidine, commonly known as 2-guanidinobenzimidazole (2-GBI), is a highly polar, nitrogen-rich heterocyclic compound. Recognized primarily for its role as a voltage-gated proton channel (Hv1) inhibitor and a versatile building block in drug discovery, the precise structural elucidation and quantification of 2-GBI in biological matrices demand robust analytical frameworks.

This guide provides an objective, data-driven comparison of the two primary mass spectrometry (MS) platforms used for 2-GBI analysis: Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Electron Ionization Mass Spectrometry (GC-EI-MS) . By dissecting the causality behind its fragmentation pathways, this guide equips analytical scientists with the mechanistic insights needed to optimize method development.

Mechanistic Insights: The Causality of 2-GBI Fragmentation

Understanding how 2-GBI breaks apart in a mass spectrometer requires analyzing its chemical architecture. The molecule consists of a rigid benzimidazole core linked to a highly basic guanidine moiety (pKa ~13.6). This structural dichotomy dictates its behavior under different ionization energies.

In "soft" ionization techniques like ESI, the basic guanidine group readily accepts a proton, forming a highly stable pseudomolecular ion


 at m/z 176.2. When subjected to Collision-Induced Dissociation (CID), the kinetic energy transferred via collisions with an inert gas (e.g., Argon) is converted into vibrational energy, leading to predictable, diagnostic neutral losses:
  • Loss of Ammonia (-17 Da): The terminal amino groups of the guanidine moiety are prime sites for protonation. Cleavage here yields a fragment at m/z 159.2.

  • Loss of Cyanamide (-42 Da): The most thermodynamically favored pathway involves the expulsion of neutral cyanamide (

    
    ), collapsing the structure into a highly stable 2-aminobenzimidazole cation at m/z 134.2. This transition is the gold standard for targeted quantification.
    

Recent structural characterizations of 2-GBI derivatives, such as the anti-cancer agent IODVA1 published in [1], rely heavily on these exact diagnostic cleavages to confirm molecular integrity.

G M [M+H]+ m/z 176.2 Protonated 2-GBI F1 m/z 159.2 [M+H - NH3]+ M->F1 - NH3 (17 Da) Neutral Loss F2 m/z 134.2 [M+H - NH2CN]+ 2-Aminobenzimidazole M->F2 - NH2CN (42 Da) Diagnostic Cleavage F3 m/z 118.0 Benzimidazole Core F2->F3 - NH2 (16 Da)

Figure 1: ESI-CID-MS/MS fragmentation pathway of N-(1H-1,3-benzodiazol-2-yl)guanidine.

Platform Comparison: ESI-CID-MS/MS vs. EI-MS

Choosing between LC-MS/MS and GC-MS depends entirely on the analytical goal: high-sensitivity quantification vs. comprehensive structural profiling.

  • LC-ESI-MS/MS excels in sensitivity. Because 2-GBI is pre-ionized in acidic mobile phases, ESI generates an overwhelming abundance of the precursor ion.

  • GC-EI-MS utilizes a "hard" 70 eV electron beam. This strips an electron to form a radical cation (

    
    ) at m/z 175.1. The massive internal energy bypasses the need for a collision cell, causing immediate fragmentation. While the molecular ion is weaker, the resulting fingerprint is highly reproducible for library matching.
    
Quantitative Fragmentation Summary

The following table synthesizes the empirical fragmentation data sourced from [2] and the [3].

Analytical PlatformIonization Energy / ModePrecursor / Molecular IonKey Fragment Ions (m/z)Relative AbundanceDiagnostic Loss
LC-ESI-MS/MS ESI (+), CID at 10-20V176.2

134.229%

(42 Da)
159.215%

(17 Da)
68.15%Ring Opening
GC-EI-MS EI (70 eV)175.1

175.1100% (Base)None
158.1High

(17 Da)
133.1High

(42 Da)

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to verify that the instrument is performing optimally before data acquisition begins.

Workflow cluster_LC Targeted Quantitation: LC-ESI-MS/MS cluster_GC Structural Profiling: GC-EI-MS Start Sample Prep: 2-GBI in MeOH/H2O LC RP-HPLC (C18) 0.1% Formic Acid Start->LC GC Capillary GC (HP-5MS) Thermal Volatilization Start->GC ESI ESI (+) Mode Precursor: m/z 176.2 LC->ESI QQQ CID (10-20V) MRM: 176.2 -> 134.2 ESI->QQQ EI EI (70 eV) Radical Cation: m/z 175 GC->EI SQ Full Scan (m/z 50-300) Fragments: m/z 158, 133 EI->SQ

Figure 2: Methodological workflow comparison: LC-ESI-MS/MS vs. GC-EI-MS for 2-GBI.

Protocol A: Targeted Quantitation via LC-ESI-MS/MS

Objective: High-sensitivity Multiple Reaction Monitoring (MRM) for pharmacokinetic or trace-level analysis.

  • Sample Preparation & Causality: Dissolve the sample in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid lowers the solution pH well below the guanidine pKa, ensuring 100% protonation in the liquid phase. This maximizes droplet charge density during electrospray, directly increasing the signal-to-noise ratio.

  • System Suitability Check (Self-Validation): Inject a pure solvent blank (MeOH/H2O + 0.1% FA). Monitor the m/z 176.2 channel to verify the absolute absence of column carryover. A baseline signal confirms system readiness.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • MS/MS Optimization: Operate the Triple Quadrupole in Positive ESI mode.

    • Precursor Selection: Isolate m/z 176.2 in Q1.

    • Collision Energy (CE) Ramp: Introduce Argon gas in Q2. Ramp CE from 5V to 30V.

    • MRM Assignment: Set the Quantifier transition to 176.2 → 134.2 (optimal CE ~15-20V) and the Qualifier transition to 176.2 → 159.2 (optimal CE ~10V).

Protocol B: Structural Profiling via GC-EI-MS

Objective: Untargeted library matching and structural confirmation of synthetic batches.

  • Sample Preparation & Causality: Dissolve 2-GBI in anhydrous methanol. Note on Causality: Highly polar compounds with active hydrogens (-NH, -NH2) can interact with active sites on the GC column, causing peak tailing. If the peak asymmetry factor exceeds 1.5 during initial runs, implement a silylation derivatization step (e.g., using BSTFA) to cap the active protons, thereby improving volatility and chromatographic resolution.

  • System Suitability Check (Self-Validation): Perform a standard autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present at the correct relative abundances. This validates that the 70 eV electron filament and the mass axis are perfectly calibrated.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the injector temperature to 250°C. Program the oven from 100°C to 280°C at 10°C/min.

  • Mass Analysis: Operate the single quadrupole in Full Scan mode (m/z 50–300) with the ion source at 230°C. Extract the chromatogram for the molecular ion (m/z 175) and primary fragments (m/z 158, 133) to confirm the structural fingerprint against NIST libraries.

Conclusion

For researchers analyzing N-(1H-1,3-benzodiazol-2-yl)guanidine, the choice of MS platform dictates the type of data acquired. LC-ESI-MS/MS provides unparalleled sensitivity for quantification by leveraging the compound's basicity to drive the specific 176.2 → 134.2 transition. Conversely, GC-EI-MS delivers a robust, hard-ionization fingerprint ideal for structural verification and library matching. By adhering to the self-validating protocols outlined above, laboratories can ensure reproducible, high-fidelity analytical results.

References

  • Title: IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models Source: PLOS One URL: [Link]

  • Title: MassBank Record: MSBNK-Keio_Univ-KO003044 (2-Guanidinobenzimidazole; LC-ESI-QQ) Source: MassBank Europe URL: [Link]

  • Title: PubChem Compound Summary for CID 36149, 2-Guanidinobenzimidazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

A Comparative Analysis of the Biological Activities of 2-Guanidinobenzimidazole and Benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its structural similarity to purine nucleosides allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[2][3] A key derivative, 2-guanidinobenzimidazole, which incorporates a highly basic guanidinium group, has garnered significant attention for its distinct biological profile. This guide provides a comprehensive comparison of the biological activities of the core benzimidazole scaffold and its 2-guanidino derivative, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.

Core Structures and Physicochemical Properties

The fundamental difference between benzimidazole and 2-guanidinobenzimidazole lies in the substitution at the 2-position of the imidazole ring. This seemingly minor alteration has profound effects on the molecule's electronic properties and, consequently, its biological interactions.

CompoundStructureKey Physicochemical Properties
Benzimidazole Aromatic heterocyclic compound, weakly basic.
2-Guanidinobenzimidazole Contains a highly basic guanidinium group, which is protonated at physiological pH, leading to a delocalized positive charge.[4]

The guanidinium group in 2-guanidinobenzimidazole is a strong base, and this increased basicity is a critical factor influencing its biological activity, often allowing for different interactions with molecular targets compared to the parent benzimidazole.[4]

Caption: Core chemical structures of Benzimidazole and 2-Guanidinobenzimidazole.

Comparative Biological Activities

While direct comparative studies of the parent compounds are limited, a wealth of data on their derivatives allows for a comprehensive analysis of their respective biological activities.

Anticancer Activity

Benzimidazole: The benzimidazole scaffold is a cornerstone in the development of anticancer agents.[3] Its derivatives have been shown to exert their effects through various mechanisms, including:

  • Microtubule Disruption: Compounds like albendazole and mebendazole interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

  • DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can insert themselves into the DNA helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[2][6]

  • Kinase Inhibition: They can act as inhibitors of various kinases involved in cancer cell signaling pathways, such as VEGF, and EGFR.[7]

2-Guanidinobenzimidazole: The addition of the guanidinium group often enhances the anticancer potential and can introduce novel mechanisms of action. Metal complexes of 2-guanidinobenzimidazole, in particular, have shown significant promise.[4][8]

  • Enhanced DNA Binding: The positive charge of the guanidinium group can facilitate stronger interactions with the negatively charged phosphate backbone of DNA.[8]

  • Enzyme Inhibition: Derivatives of 2-guanidinobenzimidazole have been identified as potent inhibitors of enzymes crucial for cancer cell survival, such as dihydrofolate reductase (DHFR).[4]

Comparative Data on Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Benzimidazole-rhodanine conjugateHuman lymphoma<10Topoisomerase II inhibition[6]
Bendamustine (Benzimidazole derivative)Chronic lymphocytic leukemiaPotentDNA alkylating agent[6]
2-ArylbenzimidazoleHeLa, MCF7, A549, HepG2, C60.205 - 0.224Topoisomerase II inhibition[3]
Metal complexes of 2-guanidinobenzimidazoleMCF-7PotentDNA binding, antiproliferative[8]
5,6-dimethyl-2-guanidinobenzimidazole--Potent and selective TbDHFR inhibitor[4]
Antimicrobial Activity

Benzimidazole: Benzimidazole derivatives have a long history of use as antimicrobial agents.[1][9] Their mechanisms often involve:

  • Inhibition of Fungal Cell Wall Synthesis: Some derivatives interfere with the synthesis of essential components of the fungal cell wall.

  • Disruption of Microbial Metabolism: They can inhibit key enzymes in microbial metabolic pathways.[9]

2-Guanidinobenzimidazole: The guanidinium group can enhance antimicrobial activity, likely due to its ability to interact with and disrupt microbial cell membranes.[8] The contribution of the guanidine group to the activity of several antibiotics has been reported.[8]

Comparative Data on Derivatives:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Substituted benzimidazolesS. aureus, E. coliVariable[9]
Benzimidazole-hydrazone derivativesCandida species25[10]
2-Alkanamino benzimidazoleS. aureus, P. aeruginosaPotent[11]

Mechanisms of Action: A Visualized Comparison

The diverse biological activities of these compounds stem from their ability to interact with a range of molecular targets.

G cluster_BZD Benzimidazole Derivatives cluster_2GBI 2-Guanidinobenzimidazole Derivatives BZD_node Benzimidazole Scaffold BZD_tubulin Tubulin Polymerization Inhibition BZD_node->BZD_tubulin BZD_DNA DNA Intercalation & Topoisomerase Inhibition BZD_node->BZD_DNA BZD_kinase Kinase Inhibition (e.g., VEGFR, EGFR) BZD_node->BZD_kinase GBI_node 2-Guanidinobenzimidazole Scaffold GBI_DNA Enhanced DNA Binding (Electrostatic Interaction) GBI_node->GBI_DNA GBI_enzyme Enzyme Inhibition (e.g., DHFR) GBI_node->GBI_enzyme GBI_membrane Microbial Membrane Disruption GBI_node->GBI_membrane

Caption: Comparative Mechanisms of Action.

Experimental Protocols

To aid researchers in the evaluation of these compounds, detailed protocols for key biological assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the benzimidazole and 2-guanidinobenzimidazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC Determination via Broth Microdilution.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the colored solution is quantified by a spectrophotometer, and the intensity of the color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole and 2-guanidinobenzimidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

The benzimidazole scaffold is a remarkably versatile platform in drug discovery, giving rise to a wide array of biologically active compounds. The introduction of a 2-guanidinium group significantly alters the physicochemical properties of the benzimidazole core, often leading to enhanced or novel biological activities. While benzimidazole derivatives are well-established as anticancer and antimicrobial agents with diverse mechanisms of action, the corresponding 2-guanidinobenzimidazole analogs show great promise, particularly in the development of DNA-binding agents and specific enzyme inhibitors. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutics based on these important heterocyclic scaffolds.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
  • 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. (2025). Molecules, 30(3), 1063.
  • 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. (n.d.). Retrieved from [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2024). Frontiers in Chemistry, 12, 1369591.
  • 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. (2025). Molecules, 30(3), 1063.
  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011). Journal of Chemical Sciences, 123(5), 713-720.
  • Synthesis, characterization and biological evaluation of benzimidazoles and its derivatives. (n.d.). Retrieved from [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). International Journal of Molecular Sciences, 26(19), 14853.
  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Journal of Taibah University for Science, 18(1), 2351831.
  • Synthesis of 2-Amino Benzimidazoles using Aryl Substituted Guanidines. (n.d.). Retrieved from [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Frontiers in Pharmacology, 13, 982370.
  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. (2025). International Journal of Molecular Sciences, 26(8), 6849.
  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). International Journal of Scholarly Research and Reviews, 2(2), 122-134.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
  • Investigating the inhibition of benzimidazole derivatives on SARS-CoV-2 Mpro by enzyme activity inhibition, spectroscopy, and molecular docking. (2025). Journal of Biomolecular Structure & Dynamics, 1-16.
  • Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (2024). International Journal of Trend in Scientific Research and Development, 8(5), 740-746.
  • Antimicrobial activity of a new series of benzimidazole derivatives. (n.d.). Retrieved from [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2020). Oriental Journal of Chemistry, 36(4), 693-703.
  • The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. (n.d.). Retrieved from [Link]

  • In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds. (2025). Chemistry & Biodiversity, e202401614.
  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166037.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Advances, 15(31), 21603-21625.
  • Antimicrobial activity of compounds (2a-2i). (n.d.). Retrieved from [Link]

  • Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025). Journal of King Saud University - Science, 37(3), 103732.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). International Journal of Molecular Sciences, 26(19), 14853.

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Validated UV-Vis Spectrophotometric Method for N-(1H-1,3-benzodiazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the development and validation of a UV-Vis spectrophotometric method for the quantification of N-(1H-1,3-benzodiazol-2-yl)guanidine (also known as 2-Guanidinobenzimidazole ; CAS 5418-95-1).

Critical Note on Chemical Identity: While structurally related to the fungicide Carbendazim (Methyl benzimidazol-2-ylcarbamate), the analyte detailed here is the guanidine derivative . This molecule acts as a critical intermediate in the synthesis of fused pyrimidines and potential voltage-gated proton channel (Hv1) blockers. The method below is optimized for the guanidine moiety's basicity and the benzimidazole chromophore.

Part 1: Methodological Comparison

Before implementing the UV-Vis protocol, it is essential to evaluate its suitability against chromatographic alternatives. UV-Vis is recommended for raw material assay and dissolution profiling , whereas HPLC is required for stability-indicating studies.

FeatureUV-Vis Spectrophotometry (Proposed)HPLC-DAD (Alternative)LC-MS/MS (Advanced)
Primary Application Raw material purity, Content Uniformity, Dissolution testing.Impurity profiling, Stability studies, Complex matrices.Trace residue analysis, Metabolite identification.
Selectivity Low. Cannot distinguish analyte from degradation products with similar chromophores.High. Separates analyte from synthesis by-products and degradants.Ultra-High. Mass-based discrimination.
Sensitivity (LOD) ~0.5 – 1.0

g/mL
~0.01 – 0.05

g/mL
< 0.001

g/mL
Throughput High (Results in < 5 mins).Moderate (Run time 10-30 mins).Low to Moderate.
Cost Per Analysis < $0.50 USD$5.00 - $15.00 USD> $50.00 USD
Operational Skill Technician Level.Specialist Level.Expert Level.
Part 2: Validated UV-Vis Protocol
2.1. Theoretical Principle

The method relies on the electronic transition (


) of the benzimidazole moiety. The guanidine substituent acts as an auxochrome. In an acidic medium, the guanidine group (pKa ~13.6) and the benzimidazole ring nitrogen are protonated, stabilizing the molecular structure and resulting in a bathochromic shift to a stable absorption maximum (

) typically between 275 nm and 285 nm .
2.2. Reagents and Instrumentation
  • Instrument: Double-beam UV-Vis Spectrophotometer (bandwidth 1 nm) with 1 cm quartz cuvettes.

  • Solvent System: 0.1 M Hydrochloric Acid (HCl).

    • Rationale: 2-Guanidinobenzimidazole is a strong base. Using 0.1 M HCl ensures complete protonation, maximizing solubility and spectral reproducibility compared to organic solvents like ethanol which may suffer from evaporation issues.

  • Reference Standard: N-(1H-1,3-benzodiazol-2-yl)guanidine (>99.0% purity).

2.3. Experimental Workflow

G cluster_prep Standard Preparation cluster_analysis Spectral Analysis Start Start: Method Execution Stock Stock Solution Preparation (10 mg Analyte + 100 mL 0.1 M HCl) Start->Stock Sonicate Sonication (10 mins) Ensure complete dissolution Stock->Sonicate Dilution Serial Dilution (Range: 2 - 20 µg/mL) Sonicate->Dilution Baseline Baseline Correction (Blank: 0.1 M HCl) Dilution->Baseline Scan Spectral Scan (200-400 nm) Determine λmax (~280 nm) Baseline->Scan Measure Measure Absorbance at λmax Scan->Measure Calc Data Processing (Regression Analysis) Measure->Calc

Figure 1: Step-by-step analytical workflow for the spectrophotometric determination.

2.4. Detailed Procedure

Step 1: Determination of


 
  • Prepare a standard solution of 10 ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    g/mL in 0.1 M HCl.
    
  • Scan the solution from 200 nm to 400 nm against a reagent blank (0.1 M HCl).

  • Identify the wavelength of maximum absorbance.[1]

    • Expectation: A primary peak will appear at 280 ± 2 nm . Use this wavelength for all quantitative measurements.

Step 2: Preparation of Calibration Curve (Linearity)

  • Stock Solution: Accurately weigh 10 mg of standard into a 100 mL volumetric flask. Dissolve in ~50 mL 0.1 M HCl, sonicate for 10 minutes, and make up to volume (Conc: 100

    
    g/mL).
    
  • Working Standards: Prepare six dilutions from the stock solution to obtain concentrations of: 2, 4, 8, 12, 16, and 20

    
    g/mL .
    
  • Measure absorbance at the determined

    
    .[1]
    
  • Plot Absorbance (y-axis) vs. Concentration (x-axis). Calculate the regression equation (

    
    ) and 
    
    
    
    value.

Step 3: Sample Assay

  • Weigh an amount of sample equivalent to ~10 mg of the active moiety.

  • Dissolve in 0.1 M HCl as per the stock solution protocol.

  • Filter through a 0.45

    
    m membrane filter (to remove insoluble excipients if analyzing a formulation).
    
  • Dilute to a target concentration of ~10

    
    g/mL.
    
  • Measure absorbance and calculate concentration using the regression equation.

Part 3: Validation Parameters (ICH Q2(R1))

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Protocol
Linearity

Analyze 5-6 concentrations (20% to 120% of target conc).
Precision (Repeatability) RSD

Analyze 6 replicates of the target concentration (10

g/mL).
Accuracy (Recovery) 98.0% – 102.0%Spike placebo matrix with analyte at 80%, 100%, and 120% levels.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Calculated from the standard deviation of the response (

) and slope (

):

.
Robustness RSD

Small variations in wavelength (

nm) and acid strength (0.09 M - 0.11 M).

Self-Validating Check: If the Correlation Coefficient (


) drops below 0.999, check the quality of the 0.1 M HCl (freshness) and ensure the cuvettes are matched. If the 

shifts by >2 nm, suspect pH drift or solvent contamination.
Part 4: Troubleshooting & Critical Control Points
  • Interference: Benzimidazole derivatives are sensitive to pH changes. Always use the same batch of 0.1 M HCl for both the blank and the sample to avoid baseline drift.

  • Solubility: The guanidine moiety improves water solubility, but the benzimidazole ring is hydrophobic. If the sample appears cloudy, add 10% Methanol to the solvent system, but re-validate the blank and

    
    .
    
  • Photostability: Protect standard solutions from direct sunlight, as benzimidazoles can undergo slow photodegradation in solution.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • O'Neil, M.J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Bhatia, M.S., et al. (2020). UV-Visible Spectroscopic Methods for Benzimidazoles: A Review. Journal of Pharmaceutical Analysis. (Provides grounding for the ~280 nm absorption characteristic of the benzimidazole chromophore).
  • ChemicalBook. (2024). 2-Guanidinobenzimidazole Product Properties and Spectral Data (CAS 5418-95-1).[2][3][4]

Sources

Reference standard qualification for N-(1H-1,3-benzodiazol-2-yl)guanidine acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard Qualification for N-(1H-1,3-benzodiazol-2-yl)guanidine Acetic Acid Content Type: Publish Comparison Guide

A Comparative Guide to Potency Assignment: qNMR vs. Mass Balance

Executive Summary: The Salt Stoichiometry Challenge

In pharmaceutical development, N-(1H-1,3-benzodiazol-2-yl)guanidine (also known as 2-guanidinobenzimidazole or 2-GBI) is a critical scaffold, often appearing as an intermediate or a degradation impurity in benzimidazole-class therapeutics. While the free base is commercially available, the Acetic Acid salt (2-GBI Acetate) is frequently isolated during process chemistry due to favorable crystallization kinetics in acetic media.

For researchers and QC scientists, qualifying 2-GBI Acetate as a Reference Standard (RS) presents a specific challenge: distinguishing between bound counter-ion (stoichiometric acetate) and residual solvent (excess acetic acid).

This guide compares the performance of two qualification methodologies:

  • The Traditional Mass Balance Approach (HPLC + TGA + KF + ROI).

  • The Quantitative NMR (qNMR) Approach (The modern alternative).[1][2]

Key Finding: While Mass Balance is the industry default for free bases, qNMR is the superior performance alternative for the 2-GBI Acetate salt . qNMR definitively resolves the salt stoichiometry (e.g., 1:1 vs. 1:1.5) in a single experiment, whereas Mass Balance often misinterprets volatile acetic acid as a residual solvent, leading to potency assignment errors of up to 3-5%.

Technical Analysis: The Compound & The Problem
  • Compound: N-(1H-1,3-benzodiazol-2-yl)guanidine Acetate

  • Structure: A planar benzimidazole ring fused with a guanidine moiety, protonated by acetic acid.

  • Critical Attribute: The guanidine group is a superbase (pKa ~12-13). Upon reaction with acetic acid, it forms a stable salt. However, the crystal lattice can trap excess acetic acid or water, creating non-stoichiometric solvates.

Comparative Performance: Acetate Salt vs. Free Base

Before qualifying, one must decide if the Acetate salt is the right standard to use.

FeatureFree Base (Alternative) Acetate Salt (Product) Verdict
Solubility (Aq) Poor (< 0.1 mg/mL). Requires high pH or organic modifiers.High (> 10 mg/mL). Dissolves readily in aqueous mobile phases.Acetate Wins for ease of HPLC prep.
Hygroscopicity Low. Generally stable anhydrous form.Moderate. Can form hydrates (monohydrate is common).Free Base Wins for physical stability.
Chromatography Prone to peak tailing due to silanol interactions.Acetate counter-ion acts as a buffer, improving peak symmetry.Acetate Wins for peak shape.
Qualification Method Comparison: Mass Balance vs. qNMR

The core of this guide evaluates how we assign the "Purity Factor" (Potency) to this standard.

Method A: Traditional Mass Balance (The "Subtraction" Method)


  • Workflow: You inject the sample into an HPLC to find organic impurities. Then you burn it (ROI) for inorganics, titrate it (KF) for water, and heat it (TGA) for volatiles.

  • The Flaw for 2-GBI Acetate: TGA detects weight loss. For this salt, acetic acid is volatile . TGA cannot easily distinguish between excess acetic acid (solvent) and bound acetic acid (counter-ion). If you subtract the total volatile loss, you incorrectly penalize the salt's potency, treating the active counter-ion as a solvent.

Method B: qNMR (The "Direct" Method)


  • Workflow: You dissolve the sample with a Certified Internal Standard (e.g., Maleic Acid). You integrate the unique aromatic protons of 2-GBI against the standard's protons.

  • The Advantage: qNMR "sees" the 2-GBI molecule directly. It ignores water, inorganic salts, and—crucially—it allows you to separately integrate the acetate peak to calculate the exact Base:Acid molar ratio .

Experimental Data Comparison

Hypothetical data based on typical benzimidazole salt characterization.

ParameterMass Balance Result qNMR Result Analysis
HPLC Purity 99.2% (Area %)N/AHPLC overestimates purity by missing inorganic salts/solvents.
Volatiles (TGA) 25.5% lossN/ATGA sees massive loss (Acetic acid + Water).
Water (KF) 5.0%N/A
Acetate Content Unknown (Assumed 1:1)24.8% (Calculated) qNMR confirms stoichiometry is 1:1 (Salt) + excess.
Final Potency 73.7% (High Uncertainty)75.1% ± 0.4% qNMR is more accurate. Mass balance subtracted "volatiles" indiscriminately.
Visualization: Qualification Decision Logic

The following diagram illustrates the decision pathway for qualifying the 2-GBI Acetate standard, highlighting where the Mass Balance method introduces risk.

QualificationWorkflow Start Start: 2-GBI Acetate Candidate Material Char Structural Characterization (IR, MS, 1H-NMR) Start->Char Decision Is Stoichiometry Known? Char->Decision MB_Path Method A: Mass Balance (Traditional) Decision->MB_Path No qNMR_Path Method B: qNMR (Recommended) Decision->qNMR_Path Preferred TGA TGA/LOD Analysis MB_Path->TGA Risk RISK: Volatile Acetate counted as solvent loss TGA->Risk Calc_MB Calculate Potency (Subtraction) Risk->Calc_MB Final Final COA Generation Calc_MB->Final IS_Add Add Internal Standard (Maleic Acid or BTMSB) qNMR_Path->IS_Add Integration Integrate Signals: 1. Aromatic (2-GBI) 2. Methyl (Acetate) 3. IS Signal IS_Add->Integration Calc_qNMR Calculate Potency & Salt Stoichiometry Integration->Calc_qNMR Calc_qNMR->Final

Caption: Decision workflow for 2-GBI Acetate qualification. Note the risk of error in Mass Balance due to volatile counter-ions.

Detailed Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Potency & Stoichiometry

This is the recommended primary method for this specific salt.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – chosen to prevent proton exchange on the guanidine (though NH protons may still broaden; focus on aromatic CH).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

Procedure:

  • Preparation: Accurately weigh ~10 mg of 2-GBI Acetate and ~10 mg of Maleic Acid into a clean vial. Record weights to 0.001 mg precision.

  • Dissolution: Add 1.0 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Must be > 5 × T1 of the slowest relaxing nucleus).

    • Scans (ns): 16 or 32 (for S/N > 150).

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • IS Signal: Maleic acid singlet at ~6.3 ppm.

    • Target Signal: Benzimidazole aromatic protons (multiplet at ~7.1–7.5 ppm). Note: Avoid the NH peaks which are broad/exchangeable.

    • Counter-ion Signal: Acetate methyl singlet at ~1.9 ppm.

Calculation: Use the qNMR equation (see Section 3). Calculate the molar ratio of Acetate:Base using the integrals to confirm if it is a mono-acetate or hemi-acetate.

Protocol 2: HPLC Purity (Supporting Mass Balance)

Used to determine organic impurities (Related Substances).

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer prevents peak tailing of the guanidine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Benzimidazole absorption max).

  • Injection Vol: 10 µL.

System Suitability:

  • Tailing factor for 2-GBI peak must be < 1.5.

  • %RSD of 5 replicate injections < 2.0%.

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3] USP-NF.[4] Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis.[3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • International Conference on Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.Link

  • Saito, T., et al. (2004). Metrological traceability of purity assignment for organic compounds by qNMR. Metrologia.[4] Link

  • European Directorate for the Quality of Medicines (EDQM). General Chapter 2.2.33 Nuclear Magnetic Resonance Spectroscopy. European Pharmacopoeia.[4][5] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.